Product packaging for Methyl 4-vinylbenzoate(Cat. No.:CAS No. 1076-96-6)

Methyl 4-vinylbenzoate

Cat. No.: B093427
CAS No.: 1076-96-6
M. Wt: 162.18 g/mol
InChI Key: NUMHUJZXKZKUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Monomer in Contemporary Polymer Science

Methyl 4-vinylbenzoate serves as a crucial monomer in the synthesis of functional and well-defined polymers. researchgate.net Its vinyl group readily undergoes polymerization through various techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). core.ac.ukcmu.edu This allows for the creation of polymers with controlled molecular weights and narrow molecular weight distributions, essential properties for high-performance materials. researchgate.net

The resulting poly(this compound) is a reactive polymer. The ester group provides a site for post-polymerization modification, enabling the introduction of a wide array of functional groups. researchgate.net This versatility is a significant advantage, allowing for the tailoring of polymer properties for specific applications. For instance, copolymers of this compound have been explored for applications such as photoresponsive ionic conduction and as precursors for polyradicals with good membrane-forming abilities. sigmaaldrich.comsigmaaldrich.com

The ability to copolymerize this compound with other monomers, such as styrene (B11656), further expands its utility, leading to the development of copolymers with tunable properties. acs.org These copolymers can be designed to exhibit specific thermal and morphological characteristics. core.ac.uk

Relevance in Coordination Chemistry and Supramolecular Materials Science

The carboxylate functionality, accessible through the hydrolysis of the methyl ester, makes this compound and its derivatives valuable ligands in coordination chemistry. The carboxylate group can coordinate with metal ions to form metal-organic frameworks (MOFs) and other coordination complexes. mdpi.com For example, a paddle-wheel-like copper(II) complex with 4-vinylbenzoate has been synthesized and characterized, demonstrating its potential as a node in the design of new MOF materials. mdpi.comresearchgate.net

In supramolecular chemistry, the ability of the benzoate (B1203000) moiety to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is of great interest. tandfonline.comiucr.org These interactions can be harnessed to direct the self-assembly of molecules into well-ordered, higher-order structures. For instance, ligands derived from this compound have been used to create hydrogen-bonded side-chain liquid crystal polymers. tandfonline.com The interplay between the polymer backbone and the self-assembling side chains can lead to materials with interesting mesomorphic properties.

Historical Trajectory and Evolution of Research on Vinyl Benzoate Derivatives

Research into vinyl esters, including vinyl benzoate and its derivatives, has a long history in polymer chemistry. mdpi.com Early studies focused on the free-radical polymerization of these monomers. rsc.org The development of controlled radical polymerization techniques, such as RAFT, marked a significant advancement, enabling the synthesis of well-defined poly(vinyl ester)s with complex architectures. mdpi.com

The focus of research has evolved from the fundamental polymerization of these monomers to their application in more complex systems. For example, the use of vinyl benzoate derivatives in the synthesis of block copolymers and other advanced polymer architectures has become a prominent area of investigation. core.ac.uk Furthermore, the exploration of vinyl benzoate derivatives in the context of supramolecular chemistry and materials science is a more recent and rapidly developing field. tandfonline.comrsc.org The ability to combine the polymerizable nature of the vinyl group with the coordinating or self-assembling properties of the benzoate moiety continues to drive innovation in the design of new functional materials.

Polymerization Data for this compound and Related Monomers
Monomer Polymerization Method Resulting Polymer Key Findings
4-Vinylbenzoic acid active estersFree Radical PolymerizationReactive polymers (Mn = 20,000–50,000 g/mol )Poly(pentafluorophenyl 4-vinylbenzoate) showed high reactivity in polymer analogous reactions. researchgate.net
Sodium 4-vinylbenzoateAtom Transfer Radical Polymerization (ATRP)Well-controlled polymerRapid polymerization in aqueous media at ambient temperature. cmu.edu
This compound and (4-trimethylsilyl)styreneCopolymerizationPolyradicalsResulting copolymer exhibited good membrane forming ability. sigmaaldrich.comsigmaaldrich.com
1,2:5,6-Di-O-isopropylidene-3,4-bis-O-(4-vinylbenzoyl)-d-mannitol and styreneCyclocopolymerizationOptically active poly[(this compound)-co-styrene]Asymmetric induction was confirmed after removal of the chiral template. acs.org
Supramolecular and Coordination Chemistry of Vinyl Benzoate Derivatives
System Interaction Type Resulting Structure/Material
Methyl 4-((E)-2-pyridin-4-yl)vinyl)benzoate ligand with modified poly(4-vinylphenol) and poly(4-vinylpyridine)Hydrogen BondingSide-chain liquid crystal polymers with nematic and smectic phases. tandfonline.com
4-Vinylbenzoate with Cu(II)Coordination BondingPaddle-wheel-like complex, a potential node for Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net
Mo₂ and W₂ complexes with vinylbenzoate ligandsMetal-Ligand CoordinationQuadruply bonded complexes with tunable photophysical properties. rsc.org
Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoateHydrogen Bonding and C-H···π interactionsSupramolecular sheets formed through inversion dimers. iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B093427 Methyl 4-vinylbenzoate CAS No. 1076-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMHUJZXKZKUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342586
Record name Methyl 4-vinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-96-6
Record name Methyl 4-vinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Vinyl benzoic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 4 Vinylbenzoate and Its Structural Analogues

Direct Esterification of 4-Vinylbenzoic Acid

The direct esterification of 4-vinylbenzoic acid with methanol (B129727) stands as a common and straightforward method for the synthesis of methyl 4-vinylbenzoate. This reaction is typically facilitated by an acid catalyst.

Acid-Catalyzed Esterification Protocols

A widely employed protocol for the synthesis of this compound involves the Fischer esterification of 4-vinylbenzoic acid. In a typical procedure, 4-vinylbenzoic acid is dissolved in methanol, and a strong acid, such as concentrated sulfuric acid (H₂SO₄), is added as a catalyst. The reaction mixture is then heated under reflux. The acidic environment protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the reaction time, temperature, and the molar ratio of reactants and catalyst. For instance, a reported procedure using sulfuric acid in methanol specifies a reflux period of 24 hours to achieve a good yield. After the reaction, the work-up procedure typically involves evaporating the volatile components, diluting the residue with water, and extracting the product with an organic solvent like ethyl acetate (B1210297). The organic phase is then washed and dried to isolate the final product. Research into similar esterification reactions highlights the importance of catalyst concentration and the potential use of alternative, more environmentally benign catalysts to improve the process.

Parameter Condition Yield Source
Reactants4-Vinylbenzoic acid, Methanol78%
CatalystConcentrated Sulfuric Acid
SolventMethanol
Reaction Time24 hours
TemperatureReflux
This table presents a typical set of conditions for the acid-catalyzed esterification of 4-vinylbenzoic acid.

Wittig Reaction Pathways for 4-Vinylbenzoic Acid Precursors

The Wittig reaction provides an alternative and highly versatile route for the synthesis of alkenes, including the vinyl group of 4-vinylbenzoic acid and its derivatives. This method involves the reaction of a phosphorus ylide with an aldehyde or ketone.

Phosphonium (B103445) Ylide Formation from Halomethylbenzoates

The initial step in this pathway is the formation of a phosphonium salt. This is typically achieved through the reaction of a halomethylbenzoate, such as 4-bromomethylbenzoic acid, with a phosphine (B1218219), most commonly triphenylphosphine (B44618). This reaction proceeds via an SN2 mechanism to form a phosphonium salt. The resulting phosphonium salt is then treated with a base to generate the phosphorus ylide, a key reactive intermediate. The acidity of the α-hydrogens on the phosphonium salt allows for deprotonation by a suitable base, which can range from strong bases like butyllithium (B86547) to milder bases like sodium hydroxide (B78521), depending on the stability of the ylide.

Stereoselective Alkene Synthesis via Aldehyde Condensation

The generated phosphorus ylide then reacts with an aldehyde, such as formaldehyde, in the Wittig reaction to form the carbon-carbon double bond. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a phosphine oxide byproduct, such as triphenylphosphine oxide. The stereoselectivity of the Wittig reaction is a significant aspect, with unstabilized ylides generally favoring the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. In the synthesis of terminal alkenes like this compound from formaldehyde, stereoselectivity is not a concern.

Step Reactants Product Source
Phosphonium Salt Formation4-Bromomethylbenzoic acid, Triphenylphosphine4-Carboxybenzyltriphenylphosphonium bromide
Ylide Formation4-Carboxybenzyltriphenylphosphonium bromide, Base (e.g., NaOH)Phosphorus Ylide
Wittig ReactionPhosphorus Ylide, Formaldehyde4-Vinylbenzoic Acid
This table outlines the key steps in the Wittig reaction pathway to synthesize 4-vinylbenzoic acid, a precursor to this compound.

Transesterification Routes for Vinyl Benzoate (B1203000) Synthesis

Transesterification offers another synthetic approach to vinyl benzoates. This method involves the exchange of the alkoxy group of an ester with another alcohol, or in the case of vinyl esters, the reaction of a carboxylic acid with a vinyl ester like vinyl acetate.

The synthesis of vinyl benzoate can be achieved through the transesterification of vinyl acetate with benzoic acid, often catalyzed by a palladium catalyst. Research has shown that a

Catalytic Approaches (e.g., Palladium-on-Carbon Catalysts)

Catalytic methods offer efficient and environmentally benign routes for the synthesis of vinylbenzoates. Palladium-on-carbon (Pd/C) has emerged as a robust heterogeneous catalyst for such transformations. While specific studies on the direct synthesis of this compound using this method are not extensively detailed in the provided search results, the synthesis of its close analogue, vinyl benzoate, via transesterification using a Pd/C catalyst provides a strong precedent.

In a study on the synthesis of vinyl benzoate, a 5 wt% Pd/C catalyst demonstrated excellent activity and reusability in the transesterification of vinyl acetate with benzoic acid. researchgate.net This process avoids the use of hazardous mercury-based catalysts. The reaction conditions were optimized to achieve high yields, highlighting the potential for similar applications in the synthesis of this compound. The preparation of the Pd/C catalyst itself involves the reduction of a palladium salt, such as palladium chloride, in the presence of activated carbon. google.com

A study on the reductive carbonylation of nitrobenzenes also utilized a palladium catalyst supported on a covalent organic framework (COF) functionalized with bipyridine ligands, where poly-4-vinylbenzoic acid was integrated into the pores of the COF. acs.org This indicates the utility of vinylbenzoate derivatives in creating complex catalytic systems.

Reaction Kinetics and Equilibrium Considerations in Transesterification

The kinetics of transesterification reactions, such as the synthesis of a vinyl ester from another ester and an acid, are influenced by several factors including temperature, catalyst loading, and reactant molar ratios. For the synthesis of vinyl benzoate, the reaction rate is significantly affected by these parameters. researchgate.net

Equilibrium Considerations: Transesterification is a reversible reaction. youtube.com To drive the reaction towards the desired product, Le Chatelier's principle is applied. This can be achieved by using a large excess of one of the reactants or by removing one of the products as it is formed. masterorganicchemistry.com In the case of transesterification with a vinyl ester, the vinyl alcohol tautomerizes to the more stable acetaldehyde, which can be removed from the reaction mixture, thus shifting the equilibrium towards the formation of the desired vinyl ester product. researchgate.net

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol to yield the new ester. masterorganicchemistry.com For base-catalyzed transesterification, an alkoxide acts as the nucleophile. masterorganicchemistry.com

Synthetic Strategies for Vinylbenzoate-Derived Ligands in Coordination Chemistry

Vinylbenzoate derivatives, particularly 4-vinylbenzoic acid and its esters, serve as versatile ligands in coordination chemistry. The vinyl group provides a reactive handle for further functionalization or polymerization, while the carboxylate group can coordinate to metal centers.

Reactions with Metal Precursors (e.g., Dirhodium and Ditungsten Complexes)

The carboxylate functionality of vinylbenzoates readily reacts with metal precursors to form coordination complexes. Of particular interest are the paddlewheel-type dimetal tetracarboxylate complexes.

Dirhodium Complexes: The synthesis of dirhodium complexes with vinylbenzoate ligands can be achieved through ligand exchange reactions. For instance, reacting a dirhodium precursor, such as a dirhodium tetraacetate, with an excess of the desired vinylbenzoic acid can lead to the formation of the corresponding dirhodium tetravinylbenzoate complex. While direct synthesis with this compound as a ligand is less common, the use of 4-vinylbenzoic acid to form such complexes is documented. These complexes can then be utilized in various catalytic applications, including C-H activation. rsc.orgnih.gov A study on the hydrocarboxylation of this compound employed a rhodium catalyst generated in situ from [Rh(OAc)(C₂H₄)₂]₂. nih.gov

Ditungsten Complexes: The synthesis of ditungsten tetracarboxylates is generally more challenging than their dimolybdenum counterparts and requires rigorous anaerobic conditions due to the high air sensitivity of ditungsten species. rsc.org The synthesis typically involves the reduction of a tungsten(IV) precursor, such as WCl₄, followed by the addition of the sodium salt of the carboxylate ligand.

A study detailed the synthesis of quadruply bonded M-M complexes (where M = Mo, W) supported by vinylbenzoate ligands. Specifically, trans-M₂(TiPB)₂(L)₂ complexes (where TiPB = 2,4,6-triisopropylbenzoate and L = m-vinylbenzoate or p-vinylbenzoate) were synthesized from the reaction of M₂(TiPB)₄ with the corresponding vinylbenzoic acid. academictree.org

Table of Synthesized Dirhodium and Ditungsten Complexes with Vinylbenzoate Ligands

ComplexMetal PrecursorLigandKey FindingsReference
trans-Mo₂(TiPB)₂(m-vinylbenzoate)₂Mo₂(TiPB)₄m-vinylbenzoic acidFormation of a quadruply bonded dimolybdenum complex. academictree.org
trans-W₂(TiPB)₂(m-vinylbenzoate)₂W₂(TiPB)₄m-vinylbenzoic acidFormation of a quadruply bonded ditungsten complex. academictree.org
trans-Mo₂(TiPB)₂(p-vinylbenzoate)₂Mo₂(TiPB)₄p-vinylbenzoic acidFormation of a quadruply bonded dimolybdenum complex. academictree.org
trans-W₂(TiPB)₂(p-vinylbenzoate)₂W₂(TiPB)₄p-vinylbenzoic acidFormation of a quadruply bonded ditungsten complex. academictree.org
[Rh(C₅H₂tBu₂CH₂tBu)Cl₂]₂[(cod)RhCl]₂tert-butylacetylene (precursor to cyclopentadienyl (B1206354) ligand)Catalyzes C-H activation of arylhydroxamates. rsc.org
Rhodium(I) carboxylate species[Rh(OAc)(C₂H₄)₂]₂CO₂ and H₂Active species in the hydrocarboxylation of this compound. nih.gov

Polymerization and Copolymerization Research of Methyl 4 Vinylbenzoate

Free Radical Polymerization Investigations

Free radical polymerization is a widely used method for synthesizing polymers from vinyl monomers. The process involves initiation, propagation, and termination steps, driven by highly reactive radical species. Due to its robustness and compatibility with a wide range of monomers, it represents a fundamental approach to polymerizing methyl 4-vinylbenzoate.

Kinetic and Mechanistic Studies of Homopolymerization

While specific kinetic parameters for the free radical homopolymerization of this compound are not extensively documented in dedicated studies, its behavior can be inferred from the well-established kinetics of structurally similar monomers, such as vinyl benzoate (B1203000) and styrene (B11656). researchgate.net The general kinetic model for free radical polymerization predicts that the rate of polymerization (R_p) is directly proportional to the monomer concentration ([M]) and to the square root of the initiator concentration ([I]). uomustansiriyah.edu.iquvebtech.com

The key kinetic equation is expressed as:

Rp = kp (fkd / kt)1/2 [M] [I]1/2

where:

kp is the propagation rate constant

kd is the initiator dissociation rate constant

kt is the termination rate constant

f is the initiator efficiency

Studies on vinyl benzoate have shown that its polymerization rate follows this proportionality with the square root of the initiator concentration. researchgate.net Research on vinyl benzoate also indicates a relatively slow polymerization rate, which has been attributed to the formation of a stable, non-propagating radical through the addition of the growing chain to the aromatic nucleus. researchgate.net Furthermore, investigations into vinyl benzoate polymerization have found that side reactions involving the aromatic ring, which could lead to branching, are substantially absent. researchgate.net This suggests that the homopolymerization of this compound likely proceeds via a linear propagation mechanism, yielding a polymer structure with minimal branching.

Influence of Initiator Systems on Polymer Architecture

The choice of initiator system in free radical polymerization plays a critical role in determining the final polymer architecture, particularly the nature of the end-groups and the average molecular weight. Common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO).

The fundamental mechanism of initiation involves the decomposition of the initiator into primary radicals, which then attack a monomer molecule to start a polymer chain. Consequently, fragments of the initiator become covalently bonded to the chain ends. Research on vinyl benzoate has shown that, at low conversions, each polymer molecule contains approximately two to three initiator end-groups, a number that can increase at higher conversions. researchgate.net This indicates that both initiation and termination by primary radicals or combination contribute to the final polymer structure.

Controlled/Living Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions and poor architectural control, controlled/living polymerization techniques have been developed. These methods suppress irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that can be applied to a wide array of monomers, including styrenics like this compound. researchgate.net The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). This agent reversibly deactivates the propagating polymer chains, establishing an equilibrium that allows for controlled chain growth.

The synthesis of well-defined block copolymers such as poly(styrene)-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) highlights the capabilities of RAFT polymerization. A common and effective method involves the direct polymerization of 4-vinylbenzoic acid (4VBA) using a polystyrene-based macro-chain transfer agent (PSt-macro-CTA). researchgate.net

A viable alternative route, leveraging the subject monomer of this article, involves a two-step process:

RAFT Polymerization : First, a poly(styrene)-block-poly(this compound) (PSt-b-P(MVBA)) copolymer is synthesized. This is achieved by first polymerizing styrene to create a PSt-macro-CTA, which is then used to initiate the controlled polymerization of this compound.

Hydrolysis : The resulting block copolymer's methyl ester groups are then hydrolyzed, typically under basic or acidic conditions, to yield the carboxylic acid functionalities. tue.nl This post-polymerization modification converts the P(MVBA) block into a P4VBA block, completing the synthesis of PSt-b-P4VBA.

This sequential approach allows for the creation of amphiphilic block copolymers where the polystyrene block provides a hydrophobic segment and the poly(4-vinylbenzoic acid) block provides a hydrophilic, pH-responsive segment.

A significant application of this compound chemistry is its use as a precursor to activated ester monomers. These monomers are particularly valuable because the resulting polymers can be easily modified post-polymerization, typically through aminolysis, to introduce a wide range of functional groups. The RAFT process has proven highly effective for polymerizing these activated monomers.

Research has demonstrated the successful RAFT polymerization of several activated esters derived from 4-vinylbenzoic acid, including pentafluorophenyl 4-vinylbenzoate (PFP4VB) and N-succinimidyl 4-vinylbenzoate. researchgate.netresearchgate.net The polymerization of PFP4VB, using AIBN as the initiator and various dithiobenzoates as CTAs, yields well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Đ < 1.41). researchgate.net These reactive polymers can then be used as scaffolds for creating highly functionalized materials. Furthermore, these activated ester monomers have been successfully incorporated into block copolymers, such as poly(styrene)-block-poly(pentafluorophenyl 4-vinylbenzoate), demonstrating the versatility of this approach for creating complex, reactive polymer architectures. researchgate.net

Table 1: RAFT Polymerization of Pentafluorophenyl 4-Vinylbenzoate (PFP4VB) This table presents representative data on the controlled polymerization of an activated ester derived from 4-vinylbenzoic acid.

Chain Transfer Agent (CTA)[Monomer]:[CTA]:[Initiator] RatioMolecular Weight (Mn, g/mol)Polydispersity (Đ)Reference
DithiobenzoateVariable4,200 - 28,2001.07 - 1.41 researchgate.net
Parameters Governing Molecular Weight Control and Polydydispersity in RAFT

The controlled synthesis of polymers from 4-vinylbenzoate esters, including this compound, via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for precise control over molecular weight and the achievement of narrow molecular weight distributions (low polydispersity index, PDI). Research on activated 4-vinylbenzoates, such as pentafluorophenyl 4-vinylbenzoate, demonstrates that these monomers can be polymerized under RAFT conditions to yield polymers with excellent control over molecular weight and narrow PDI values. researchgate.netepa.gov

Key parameters that govern this control include the choice of Chain Transfer Agent (CTA), the monomer-to-CTA ratio, and the initiator-to-CTA ratio. For styrenic derivatives like vinylbenzoates, dithiobenzoates and trithiocarbonates are effective CTAs. For instance, the RAFT polymerization of pentafluorophenyl 4-vinylbenzoate using various dithiobenzoates as CTAs and 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator yielded polymers with number-average molecular weights (Mn) ranging from 4,200 to 28,200 g·mol−1 and low polydispersity indices (PDI or Đ) between 1.07 and 1.41. researchgate.net

Similarly, the RAFT polymerization of the structurally related 4-vinylbenzaldehyde (B157712) using S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as the CTA resulted in well-controlled polymers with PDI values below 1.17. nih.gov The linearity observed between Mn and monomer conversion in these systems confirms the living character of the polymerization, which is essential for predictable molecular weight control. nih.gov

The ability to tune polymer dispersity can also be achieved by modulating the activity of the CTA. For some systems, using a mixture of a highly active CTA (like a trithiocarbonate) and a less active CTA (like a xanthate) allows for the synthesis of polymers with tailored dispersity. rsc.org Furthermore, strategies such as the metered addition of the CTA during the polymerization can be employed to deliberately broaden or shape the molecular weight distribution for specific applications. rsc.org

Table 1: RAFT Polymerization of Activated 4-Vinylbenzoates

MonomerCTA TypeInitiatorMn Range (g·mol−1)PDI (Đ) RangeReference
Pentafluorophenyl 4-vinylbenzoateDithiobenzoatesAIBN4,200 - 28,2001.07 - 1.41 researchgate.net
4-VinylbenzaldehydeDDMATAIBN-<1.17 nih.gov
Reactivity Ratios and Microstructure Analysis in RAFT Copolymerization

The microstructure of copolymers synthesized via RAFT is determined by the reactivity ratios of the comonomers. These ratios, denoted as rA and rB, describe the relative rate at which a growing polymer chain ending in monomer A adds another molecule of A versus a molecule of B, and vice versa. The determination of these ratios is crucial for predicting the copolymer composition and sequence distribution (i.e., whether the copolymer will be random, alternating, or blocky).

While specific reactivity ratios for the RAFT copolymerization of this compound were not found in the provided search results, studies on analogous systems provide insight. For instance, the synthesis of diblock copolymers of pentafluorophenyl 4-vinylbenzoate with monomers like styrene and polypentafluorostyrene indicates successful copolymerization. researchgate.netepa.gov The ability to form well-defined blocks implies good control over the crossover reaction, a hallmark of controlled radical polymerization techniques like RAFT.

In general, for RAFT copolymerizations, the reactivity ratios are often similar to those found in conventional free-radical copolymerization. cmu.edu However, the choice of solvent can influence these ratios, particularly when one of the monomers is polar and capable of forming associations. cmu.edu For styrenic monomers, copolymerization with other styrenics or with acrylates and methacrylates is common. The resulting microstructure—whether random, gradient, or block-like—depends on the inherent reactivity of the monomers and the polymerization conditions. For example, in the RAFT copolymerization of N-vinylcarbazole (NVK) and vinyl acetate (B1210297) (VAc), the reactivity ratios were found to be 1.9 for NVK and 0.12 for VAc, indicating that the resulting copolymer is enriched in NVK relative to the feed composition. mdpi.com This disparity can lead to a gradient in the copolymer composition along the chain. mdpi.com

Analysis of the copolymer microstructure is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the sequence of monomer units along the polymer backbone.

Anionic Living Polymerization

Block Copolymerization with Methacrylate (B99206) Derivatives (e.g., tert-Butyl Methacrylate, Methyl Methacrylate)

Anionic living polymerization is a powerful technique for synthesizing well-defined block copolymers with controlled molecular weights and low polydispersity. For monomers with functional groups sensitive to nucleophilic attack, such as the ester group in this compound, protection of the functional group is often necessary. The tert-butyl ester, as in tert-butyl 4-vinylbenzoate (tBVBA), serves as an effective protecting group that can be removed post-polymerization. acs.org

The anionic living polymerization of tBVBA allows for the creation of well-defined poly(tert-butyl 4-vinylbenzoate) (PtBVBA). acs.org This living polymer can then be used as a macroinitiator for the polymerization of a second monomer, such as a methacrylate derivative, to form a block copolymer. The synthesis of block copolymers like poly(4-tert-butylstyrene)-b-poly(methyl methacrylate) (PtBS-b-PMMA) via sequential anionic polymerization has been well-established, demonstrating the viability of this approach for creating styrenic-methacrylate block copolymers. researchgate.net

The synthesis of diblock copolymers composed of PtBVBA and methacrylate blocks, such as poly(tert-butyl methacrylate) (PtBMA) or poly(methyl methacrylate) (PMMA), proceeds by the sequential addition of monomers. Typically, the styrenic monomer (tBVBA) is polymerized first, followed by the addition of the methacrylate monomer. This sequence is generally preferred due to the relative reactivities of the propagating anionic species.

Elucidation of Crossover Reaction Mechanisms

The key step in forming a block copolymer via sequential anionic polymerization is the crossover reaction, where the living anionic end of the first block initiates the polymerization of the second monomer. The efficiency of this crossover reaction is critical for obtaining a pure block copolymer with a narrow molecular weight distribution.

In the synthesis of PtBVBA-b-PMMA or PtBVBA-b-PtBMA, the propagating species of the first block is a styryl-type carbanion. This carbanion is generally nucleophilic enough to efficiently initiate the polymerization of methacrylate monomers. The reaction involves the attack of the polystyryl anion onto the double bond of the methacrylate monomer.

However, the reverse sequence—initiating a styrenic monomer with a living polymethacrylate (B1205211) anion—is often problematic. The polymethacrylate enolate anion is less nucleophilic and more sterically hindered than the polystyryl anion. Furthermore, the enolate anion is basic enough to potentially react with the ester group of the vinylbenzoate monomer, leading to side reactions that can terminate the polymerization and broaden the molecular weight distribution. Therefore, the order of monomer addition is crucial: the styrenic monomer (tBVBA) is polymerized first, followed by the methacrylate. Additives like lithium chloride (LiCl) are sometimes used in anionic polymerizations of methacrylates to prevent side reactions by chelating the cation and modifying the reactivity of the active center. researchgate.net

Synthesis of Precisely Defined Di- and Triblock Copolymers

Living anionic polymerization enables the synthesis of di- and triblock copolymers with precisely controlled architectures, predetermined molecular weights, and very low polydispersity indices (typically PDI < 1.1).

For a diblock copolymer like PtBVBA-b-PMMA, the process starts with the polymerization of tBVBA using an organolithium initiator (e.g., sec-butyllithium) in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). After the first monomer is consumed, a sample is often taken for analysis, and then the second monomer (MMA) is added to the living polymer solution to form the second block.

The successful synthesis of these block copolymers is confirmed by characterization techniques such as size exclusion chromatography (SEC), which shows a clear shift to higher molecular weight after the addition of the second block while maintaining a narrow PDI. NMR spectroscopy is used to confirm the composition and structure of the resulting copolymer.

While direct examples for PtBVBA-b-PMMA are based on established principles acs.orgresearchgate.net, the synthesis of analogous systems is well-documented. For example, a series of symmetric poly(4-tert-butylstyrene-block-methyl methacrylate) copolymers were prepared with narrow molar mass distributions. researchgate.net Similarly, triblock copolymers of PMMA and poly(isooctyl acrylate) have been synthesized from poly(tert-butyl acrylate) precursors. kaust.edu.sa Following polymerization, the tert-butyl ester group of the PtBVBA block can be hydrolyzed to yield an amphiphilic block copolymer containing a poly(4-vinylbenzoic acid) block.

Table 2: Characterization of Anionically Polymerized Block Copolymers

Copolymer System (Analogue)Polymerization TechniqueTypical PDI (Đ)Characterization MethodsReference
Poly(4-tert-butylstyrene)-b-poly(methyl methacrylate)Sequential Anionic PolymerizationNarrow (<1.1)DMS, SAXS researchgate.net
Poly(tert-butyl acrylate)-b-poly(methyl methacrylate)Atom Transfer Radical Polymerization (ATRP)<1.2GPC, 1H NMR, DSC researchgate.net

Cyclopolymerization and Stereochemical Control

Cyclopolymerization is a polymerization technique typically applied to non-conjugated dienes (1,6-dienes), where the propagation step involves an intramolecular cyclization reaction to form a five- or six-membered ring within the polymer backbone. This compound is a mono-vinyl monomer and therefore does not undergo cyclopolymerization on its own.

For cyclopolymerization to occur with a related structure, a monomer containing two polymerizable double bonds, such as divinylbenzene (B73037), is required. In the copolymerization of a monovinyl monomer like styrene with divinylbenzene (DVB), the DVB acts as a crosslinking agent. researchgate.net At low monomer concentrations, intramolecular cyclization of DVB units can occur, where a pendant vinyl group on a polymer chain reacts with the radical at its own chain end, forming a cyclic structure. researchgate.net This process competes with intermolecular crosslinking. While this compound itself does not cyclopolymerize, its copolymerization with a divinyl comonomer could potentially lead to network structures where some cyclization of the divinyl monomer occurs.

Regarding stereochemical control, the anionic polymerization of certain monomers can provide polymers with high tacticity (e.g., isotactic or syndiotactic). For methacrylate monomers like MMA, the stereochemistry of the resulting polymer is highly dependent on the solvent, temperature, and the nature of the counter-ion. nih.gov For example, polymerization in nonpolar solvents like toluene (B28343) often yields isotactic PMMA, while polar solvents like THF favor the formation of syndiotactic PMMA. nih.gov For styrenic monomers like this compound, anionic polymerization typically results in atactic polymers, and achieving high stereochemical control is generally more challenging than with methacrylates.

Synthesis of Optically Active Poly[(this compound)-co-styrene]

The synthesis of optically active copolymers incorporating this compound has been achieved through innovative cyclocopolymerization techniques. A notable approach involves the use of a chiral template monomer to induce a specific chirality in the polymer backbone during polymerization with an achiral comonomer like styrene.

In one key study, researchers synthesized an optically active poly[(this compound)-co-styrene] by copolymerizing styrene with a chiral divinyl monomer derived from D-mannitol. This chiral template, 1,2:5,6-di-O-isopropylidene-3,4-bis-O-(4-vinylbenzoyl)-d-mannitol, contains two vinylbenzoyl groups. During radical cyclocopolymerization, the template monomer and styrene are incorporated into the polymer chain. Subsequent removal of the chiral template (d-mannitol derivative) through hydrolysis yields a linear copolymer of this compound and styrene that retains an optically active structure. The chirality is induced and "memorized" in the copolymer backbone, demonstrating a successful application of chiral template-mediated synthesis.

Asymmetric Induction and Chiral Template Strategies

Asymmetric induction in the polymerization of this compound is a sophisticated strategy to control the stereochemistry of the resulting polymer chain, leading to optically active materials. The core principle involves using a chiral influence during the polymerization process to favor the formation of one enantiomeric or diastereomeric structure over another.

The primary method documented for poly[(this compound)-co-styrene] utilizes a chiral template strategy. This "chiral template" is a molecule with a defined stereochemistry that is incorporated into the polymerization reaction. Its role is to direct the spatial arrangement of the incoming achiral monomers, such as styrene and the vinylbenzoate precursor, as they add to the growing polymer chain.

The process can be summarized as follows:

Cyclocopolymerization: A divinyl monomer containing the chiral template is copolymerized with an achiral monomer (e.g., styrene). The rigid structure of the chiral template forces the polymer chain to adopt a specific conformation as it forms around it.

Chirality Transfer: This conformational preference results in an asymmetric arrangement of the monomer units along the polymer backbone.

Template Removal: After the polymerization is complete, the chiral template is chemically cleaved from the polymer backbone.

Chirality Memory: Crucially, the polymer chain retains the chiral conformation imparted by the template, resulting in an optically active linear copolymer even after the original source of chirality has been removed.

This strategy represents a powerful tool for creating chiral polymers from achiral starting materials, where the optical activity is a property of the main chain's conformation rather than the presence of chiral side groups.

Copolymerization with Diverse Monomeric Species

This compound is a versatile monomer used in the synthesis of copolymers with a wide range of other vinyl compounds. Its reactivity allows for its incorporation into polymer chains with styrenic, acrylic, and other monomers, enabling the production of materials with tailored properties.

Styrenic Monomers and Their Derivatives

The copolymerization of this compound with styrene is a well-established method for creating functional polymers. The structural similarity between the two monomers, both featuring a vinyl group attached to a benzene (B151609) ring, allows for their effective incorporation into the same polymer backbone via free-radical polymerization. This process can be used to synthesize random or block copolymers depending on the reaction conditions and initiation method. For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to create well-defined block copolymers, such as those involving polystyrene and poly(4-vinylbenzoic acid), the hydrolyzed form of polymerized this compound. chemicalbook.com

The introduction of styrene units can modify the thermo-mechanical properties of the resulting polymer. ugent.be Research has also explored the copolymerization of styrene with related vinylbenzoates, providing insights into the reactivity ratios and the influence of substituents on the polymerization process.

Acrylic Acid and Related Acrylate (B77674) Monomers (e.g., Methyl Acrylate)

This compound can be copolymerized with acrylic monomers to produce materials that combine the properties of both monomer classes. Copolymers of methyl acrylate (MA) and acrylic acid (AA) have been synthesized via radical polymerization. fao.org By adjusting the ratio of the hydrophobic MA units and the hydrophilic AA units, copolymers with a wide spectrum of hydrophilic-hydrophobic properties can be obtained. fao.org

The emulsion polymerization route is often preferred for these reactions as it allows for good reaction control and the formation of high molecular weight copolymers. nih.gov Copolymers of methyl acrylate and methacrylic acid are known to be efficient rheology modifiers in aqueous systems. nih.gov Graft copolymerization of methyl acrylate and acrylic acid onto other polymer backbones, such as styrene-butadiene block copolymers, has also been studied, demonstrating the reactivity of these acrylic monomers in forming new, complex macromolecular structures. sigmaaldrich.com

Ethylene Glycol Monovinyl Polyethylene (B3416737) Glycol Ether (EPEG) in Copolymerization

The general principle of this approach is to combine a hydrophobic monomer with a hydrophilic PEG-containing comonomer. The resulting copolymers possess both hydrophobic segments and long, water-soluble, flexible polyether side chains. This amphiphilic nature is highly desirable for applications such as surfactants, emulsifiers, and drug delivery vehicles. google.com For example, studies have shown the successful synthesis of copolymers from lauryl methacrylate and poly(ethylene glycol) methyl ether methacrylate, which act as effective macrosurfactants. google.com While EPEG is structurally different from PEGMA, the underlying goal of incorporating a PEG chain to impart hydrophilicity and other PEG-related properties remains the same.

Vinyl Acetate in Copolymer Composite Film Formation

Copolymerization of this compound with vinyl acetate (VAc) can be used to create materials for composite films. Research on the closely related vinyl benzoate shows its ability to copolymerize with vinyl acetate. researchgate.net Such copolymerizations allow for the tuning of material properties by combining the characteristics of both monomers.

While direct studies on films from this compound and vinyl acetate are limited, research on analogous systems provides significant insight. For instance, composite thin films have been synthesized from methyl acrylate (MA) and vinyl acetate using low-pressure plasma polymerization. nih.gov This technique allows for the deposition of smooth, pinhole-free films onto substrates. nih.gov

The properties of these composite films can be precisely controlled by adjusting the monomer ratio in the feed. nih.gov Studies on MA/VAc films show that varying the monomer composition can tune the optical band gap and improve the thermal stability and surface morphology compared to the respective homopolymers. nih.gov These findings suggest that copolymers of this compound and vinyl acetate could similarly be used to produce composite films with tailored optical, mechanical, and thermal characteristics for various applications.

Data Tables

Table 1: Properties of Methyl Acrylate-Vinyl Acetate Composite Thin Films

Monomer Ratio (MA:VAc)Film Thickness (nm)Direct Optical Band Gap (eV)Indirect Optical Band Gap (eV)Surface Morphology
1:0 (Pure MA)1173.152.35-
3:11483.102.10Smooth, pinhole-free
1:11853.051.95Smooth, pinhole-free
1:32133.001.74Smooth, pinhole-free
0:1 (Pure VAc)---Less smooth

Data derived from a study on plasma-polymerized films of methyl acrylate and vinyl acetate, serving as an analogue for potential this compound-based films. nih.gov

Surfactant-Templated Polymerization and Aggregate Formation (e.g., Cetyltrimethylammonium 4-Vinylbenzoate)

Surfactant-templated polymerization utilizes the self-assembly of amphiphilic molecules to direct the formation of ordered polymer structures. A key example relevant to this compound is the use of a polymerizable surfactant (surfmer), Cetyltrimethylammonium 4-vinylbenzoate (CTVB). acs.org This compound is synthesized by neutralizing 4-vinylbenzoic acid with cetyltrimethylammonium hydroxide (B78521) (CTAOH). acs.org

In aqueous solutions, CTVB self-assembles into aggregates, such as highly entangled rodlike micelles, at concentrations above its critical micelle concentration. acs.org These micelles serve as templates or "nanoreactors" for polymerization. The 4-vinylbenzoate counterions, which are the polymerizable moieties, are aligned at the micelle surface.

Upon initiation of free-radical polymerization, the vinyl groups of the counterions polymerize along the template provided by the micellar structure. acs.org Research has demonstrated that this process can proceed to nearly complete monomer conversion. A significant finding is that the general morphology of the micellar aggregates can be preserved during polymerization. For instance, small-angle neutron scattering studies have shown that the diameter of rodlike CTVB micelles remains unchanged during the reaction. The final length of the polymerized micelles can be controlled by adjusting the initiator concentration. acs.org

This templating approach results in a stable solution of polymerized micelles. Unlike the parent, dynamic micellar structures that might disassemble upon changes in temperature or concentration, the resulting polymerized aggregates are locked in their morphology, rendering them insensitive to such environmental changes. acs.org

Post-Polymerization Modifications and Derivatization

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomer. Poly(this compound) serves as a versatile precursor polymer, where the ester side chains can be readily converted into a variety of other functional groups.

Nucleophilic Substitution Reactions with Amines and Other Nucleophiles

The ester group in the repeating units of poly(this compound) is susceptible to nucleophilic attack, enabling a range of polymer-analogous reactions. Aminolysis, the reaction with primary or secondary amines, is a common and efficient modification method to produce poly(4-vinylamide) derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a stable amide bond and the elimination of methanol (B129727).

While the methyl ester of poly(this compound) can be functionalized, research often utilizes more reactive "active esters" to ensure high efficiency and quantitative conversion under mild conditions. researchgate.net For example, polymers of pentafluorophenyl 4-vinylbenzoate, a highly reactive analog, have been shown to react rapidly and completely with various amines. researchgate.netresearchgate.net The principles of this reaction are directly applicable to poly(this compound), although harsher conditions or longer reaction times might be necessary to achieve similar conversion levels due to the lower reactivity of the methyl ester compared to an active ester like the pentafluorophenyl ester.

Quantitative Functionalization of Polymer Backbones

Achieving complete, or quantitative, functionalization of the polymer backbone is crucial for producing well-defined materials with uniform properties. Incomplete reactions can lead to copolymers with mixed functionalities, which may negatively impact performance.

For polymers of 4-vinylbenzoate esters, quantitative modification is highly achievable, particularly when using active ester derivatives. Research on poly(pentafluorophenyl 4-vinylbenzoate) has demonstrated that polymer-analogous reactions with primary amines can proceed to 100% conversion in a matter of minutes, even at low temperatures. researchgate.net This high reactivity is driven by the excellent leaving group ability of the pentafluorophenoxide ion.

The table below summarizes typical conditions for the quantitative amidation of a poly(4-vinylbenzoate) active ester, which serves as a model for the derivatization of poly(this compound).

Reactant PolymerNucleophileSolventTemperature (°C)Reaction TimeConversionReference
Poly(pentafluorophenyl 4-vinylbenzoate)Primary AminesNot Specified0< 5 minQuantitative researchgate.net
Poly(pentafluorophenyl 4-vinylbenzoate)Primary Aromatic AminesNot SpecifiedNot SpecifiedNot Specified100% researchgate.net

Hydrolysis and Chemical Transformation to Poly(4-vinylbenzoic acid)

A fundamental post-polymerization modification of poly(this compound) is its hydrolysis to poly(4-vinylbenzoic acid) (P4VBA). This transformation converts the neutral ester side chains into ionizable carboxylic acid groups, drastically altering the polymer's properties, such as its solubility and pH-responsiveness. core.ac.uk

The hydrolysis is typically carried out under basic conditions, a process known as saponification. google.com The polymer is treated with an aqueous base, such as sodium hydroxide, which attacks the carbonyl ester group. This reaction produces the sodium salt of the polymer, poly(sodium 4-vinylbenzoate), and methanol as a byproduct. Subsequent acidification of the solution with a strong acid, like hydrochloric acid, protonates the carboxylate groups, yielding the final poly(4-vinylbenzoic acid). google.com

The resulting P4VBA is a valuable functional polymer, explored for applications such as a binder in battery electrodes, where the carboxylic acid groups can interact strongly with other components. osti.gov The successful synthesis and isolation of P4VBA from its monomer confirms the chemical viability of this transformation on the analogous polymer backbone. acs.orgosti.gov

Advanced Spectroscopic and Structural Characterization of Methyl 4 Vinylbenzoate and Its Macromolecular Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of both the methyl 4-vinylbenzoate monomer and its polymeric forms. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of molecular structure and conformation.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is a fundamental tool for confirming the structure of this compound. The spectrum provides characteristic signals for each type of proton in the molecule, with their chemical shifts (δ), multiplicities, and coupling constants (J) offering a detailed structural map.

The key proton environments in this compound are the vinyl group protons, the aromatic ring protons, and the methyl ester protons. The vinyl group gives rise to a complex splitting pattern, typically an AMX spin system, with three distinct signals:

A doublet of doublets for the proton on the carbon adjacent to the aromatic ring (CH=CH₂), usually found in the range of 6.7-6.8 ppm.

Two doublets of doublets for the terminal vinyl protons (CH=CH₂), appearing at approximately 5.8-5.9 ppm and 5.3-5.4 ppm.

The aromatic protons, due to the para-substitution pattern, typically appear as two distinct doublets, integrating to two protons each. The protons ortho to the ester group are generally shifted downfield compared to those ortho to the vinyl group. The methyl protons of the ester group (-OCH₃) characteristically appear as a sharp singlet further upfield, typically around 3.8-3.9 ppm.

Upon polymerization to poly(this compound), the sharp, well-resolved signals of the vinyl group protons disappear, and broad signals corresponding to the polymer backbone methine (-CH-) and methylene (-CH₂-) protons emerge in the upfield region of the spectrum. The aromatic and methyl ester proton signals remain, although they may be broadened.

¹H NMR Chemical Shift Assignments for this compound.
Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic (ortho to -COOCH₃)~7.9-8.0d~8.0
Aromatic (ortho to vinyl)~7.4-7.5d~8.0
Vinyl (-CH=)~6.7-6.8ddtrans: ~17.6, cis: ~10.9
Vinyl (=CH₂, trans)~5.8-5.9d~17.6
Vinyl (=CH₂, cis)~5.3-5.4d~10.9
Methyl (-OCH₃)~3.8-3.9s-

Carbon-13 (¹³C) NMR for Backbone and Side Chain Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound and its polymer. In the monomer, distinct signals are observed for the carbonyl carbon of the ester, the aromatic carbons, the vinyl carbons, and the methyl carbon.

The carbonyl carbon typically resonates at a downfield chemical shift of approximately 166-167 ppm. The aromatic carbons show a set of signals in the 125-140 ppm region, with the carbon attached to the ester group and the carbon attached to the vinyl group having distinct chemical shifts from the protonated aromatic carbons. The vinyl carbons give rise to two signals, one for the internal methine carbon (~136 ppm) and one for the terminal methylene carbon (~116 ppm). The methyl carbon of the ester group appears at a characteristic upfield position of around 52 ppm.

Following polymerization, the signals corresponding to the vinyl carbons disappear, and new signals for the aliphatic backbone carbons (methine and methylene) appear in the 40-46 ppm range. The chemical shifts of the carbonyl, aromatic, and methyl carbons in the side chain remain largely unchanged, though some broadening of the peaks is typically observed.

¹³C NMR Chemical Shift Assignments for this compound and Poly(this compound).
Carbon TypeMonomer Chemical Shift (δ, ppm)Polymer Chemical Shift (δ, ppm)
Carbonyl (C=O)~166.7~166.5
Aromatic (C-COOCH₃)~129.5~129.0
Aromatic (CH)~129.8, ~126.0~129.5, ~127.5
Aromatic (C-vinyl/backbone)~142.0~144.0
Vinyl (-CH=)~136.2-
Vinyl (=CH₂)~116.5-
Methyl (-OCH₃)~52.1~51.9
Polymer Backbone (-CH-)-~45.5
Polymer Backbone (-CH₂-)-~40.5

End-Group Analysis and Polymer Chain Architecture Determination

NMR spectroscopy, particularly ¹H NMR, is a powerful method for determining the number-average molecular weight (Mₙ) of polymers through end-group analysis scribd.com. This technique is applicable when the polymer chains have distinct end-groups that give rise to signals that are well-resolved from the signals of the repeating monomer units.

The Mₙ can be calculated by comparing the integral of a known number of protons in the end-group to the integral of a known number of protons in the repeating unit magritek.com. For poly(this compound), if the polymerization is initiated by an initiator that leaves a specific fragment at the beginning of the chain, and the termination step also produces a known end-group, this method can be employed.

For instance, if a polymerization initiator with a phenyl group is used, the aromatic protons of this initiator fragment at the chain end can be integrated and compared to the integral of the methyl protons of the repeating ester units. From this ratio, the degree of polymerization and subsequently the Mₙ can be calculated. This method is most accurate for polymers with relatively low molecular weights, where the concentration of end-groups is significant enough to be accurately quantified.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Analysis and Functional Group Identification

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups researchgate.net. The most prominent peaks include:

C=O Stretch: A strong absorption band in the region of 1720-1730 cm⁻¹ is characteristic of the carbonyl group in the ester functionality.

C-O Stretch: The C-O stretching vibrations of the ester group typically appear as two bands in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to several absorptions in the 1600-1450 cm⁻¹ range.

Vinyl C=C Stretch: The stretching vibration of the vinyl C=C double bond is typically observed around 1630 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds often result in strong absorptions in the 1000-900 cm⁻¹ region.

C-H Stretch: Aromatic and vinyl C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) appears just below 3000 cm⁻¹ researchgate.net.

Upon polymerization, the most significant change in the FT-IR spectrum is the disappearance or significant reduction in the intensity of the bands associated with the vinyl group, particularly the C=C stretching and =C-H bending vibrations. The strong carbonyl (C=O) and ester (C-O) stretching bands, as well as the aromatic C=C stretching bands, remain prominent features of the poly(this compound) spectrum.

Characteristic FT-IR Absorption Bands for this compound and Poly(this compound).
Vibrational ModeMonomer Wavenumber (cm⁻¹)Polymer Wavenumber (cm⁻¹)Intensity
Aromatic/Vinyl C-H Stretch>3000>3000Medium
Aliphatic C-H Stretch<3000<3000Medium
C=O Stretch (Ester)~1725~1725Strong
Vinyl C=C Stretch~1630Absent/WeakMedium
Aromatic C=C Stretch~1605, ~1510, ~1410~1605, ~1510, ~1410Medium
C-O Stretch (Ester)~1280, ~1110~1280, ~1110Strong
=C-H Bend (Vinyl)~990, ~910Absent/WeakStrong

Real-Time Monitoring of Polymer Analogous Reactions

Polymer analogous reactions, where the functional groups on a polymer chain are modified, can be meticulously tracked in real-time using various spectroscopic methods. These techniques provide continuous data on reaction kinetics and conversion, offering a more complete understanding than discrete, offline measurements. americanlaboratory.com For polymers derived from this compound, such as poly(this compound), real-time monitoring is essential for controlling the outcome of subsequent modifications.

Techniques applicable for this purpose include:

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy : This method is highly effective for monitoring changes in specific functional groups. researchgate.net For instance, in the hydrolysis of poly(this compound) to poly(4-vinylbenzoic acid), the disappearance of the ester carbonyl peak (around 1720 cm⁻¹) and the simultaneous appearance of the carboxylic acid carbonyl peak (around 1700 cm⁻¹) and broad O-H stretching band can be tracked in real-time. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Time-domain NMR (TD-NMR) is sensitive to changes in molecular mobility, making it suitable for monitoring processes like polymerization where liquid reagents form solid products. nih.gov For polymer analogous reactions in solution, in-situ NMR can follow the reaction by observing shifts in the resonance of protons or carbons adjacent to the reacting functional group. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) : By coupling ESI-MS with a microreactor system, it is possible to continuously monitor polymerization processes and other reactions in real-time, providing immediate information on the molecular weight distribution and the formation of side products. nih.gov

These methods allow for precise control over the reaction, ensuring the desired degree of functionalization and minimizing side reactions. americanlaboratory.com

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of this compound and its derivatives. It provides insights into electronic transitions, energy gaps, and the nature of excited states.

Electronic Transitions and Energy Gap Determination

The electronic absorption spectrum of this compound is characterized by π–π* transitions associated with the aromatic ring and the vinyl group. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) constitutes the HOMO-LUMO energy gap, which is a critical parameter for understanding the compound's electronic behavior and reactivity. youtube.comedu.krd

The HOMO-LUMO gap can be determined both experimentally and computationally:

Experimental Determination : The onset of absorption in the UV-Vis spectrum can be used to estimate the optical band gap.

Computational Determination : Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate the energies of the HOMO and LUMO levels. nih.govrsc.org The energy gap is then calculated as E_gap = E_LUMO - E_HOMO. youtube.com A smaller HOMO-LUMO gap generally indicates higher reactivity. edu.krd For molecules with extended conjugation, the energy gap tends to decrease, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum.

Computational studies, often performed to aid in the interpretation of spectral data, can predict the energies and characteristics of various electronic transitions, including the intense π–π* transitions inherent to the vinylbenzoate structure. nih.govrsc.org

Characterization of Metal-to-Ligand Charge Transfer (MLCT) States in Complexes

When this compound or its corresponding carboxylate acts as a ligand in transition metal complexes, new electronic transitions can emerge. Of particular importance are Metal-to-Ligand Charge Transfer (MLCT) transitions, which typically occur in the visible region of the spectrum. rsc.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. nih.gov

In complexes of molybdenum (Mo₂) and tungsten (W₂) with p-vinylbenzoate ligands, intense MLCT absorptions corresponding to an M₂δ to ligand π* transition have been identified. nih.govrsc.org The energy of this MLCT transition is sensitive to the metal center. nih.gov For example, the ¹MLCT energy is lower for tungsten complexes compared to molybdenum complexes because the W₂δ orbital is higher in energy. nih.gov

The characteristics of these MLCT states, including their absorption wavelengths and lifetimes, have been studied in detail. nih.govrsc.org

Table 1: Spectroscopic Data for MLCT States in Dimetal Vinylbenzoate Complexes nih.gov
CompoundMetal CenterMLCT Absorption (λ_max, nm)¹MLCT Lifetime (ps)T₁ State Lifetime
trans-Mo₂(TⁱPB)₂(p-vinylbenzoate)₂Mo₂4681 - 10~50 µs (³δδ*)
trans-W₂(TⁱPB)₂(p-vinylbenzoate)₂W₂6511 - 103 - 10 ns (³MLCT)

TⁱPB = 2,4,6-triisopropylbenzoate

These long-lived excited states are of interest for applications in photophysics and as synthons for creating more complex, photoactive materials. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound and its macromolecular products, providing precise mass information that is crucial for structural elucidation and purity assessment.

High-Resolution Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

For macromolecular products derived from this compound, such as polymers or large metal-ligand complexes, MALDI-TOF MS is a powerful characterization technique. rsc.orgnih.gov As a soft ionization method, it allows for the analysis of large molecules with minimal fragmentation, enabling the determination of key properties. sigmaaldrich.comtuwien.at

Key information obtained from MALDI-TOF MS includes:

Molecular Weight Distribution : For polymers like poly(this compound), MALDI-TOF MS can resolve individual polymer chains (n-mers), allowing for the accurate calculation of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). sigmaaldrich.com

End-Group Analysis : The high resolution of the technique makes it possible to identify the chemical nature of the groups at the ends of a polymer chain, which is critical for confirming the success of a polymerization reaction and any subsequent modifications. sigmaaldrich.com

Structural Confirmation : For complex structures, such as the dimetal vinylbenzoate complexes mentioned previously, high-resolution MALDI-TOF MS is used to confirm the molecular formula of the synthesized compounds. rsc.orgnih.gov

The success of a MALDI-TOF MS experiment depends on the careful selection of experimental conditions, including the matrix, cationization reagent, and solvent. nih.govescholarship.org For example, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been identified as a suitable matrix for a wide range of polymers. escholarship.orgfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds like the this compound monomer. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components in a mixture.

Applications of GC-MS for this compound include:

Purity Assessment : GC-MS analysis of a this compound sample can confirm its identity through the resulting mass spectrum and determine its purity by detecting and identifying any contaminants. The mass spectrum of this compound shows characteristic fragment ions that serve as a fingerprint for the molecule. nih.gov

Product Analysis : In chemical reactions involving this compound, such as polymerization or Heck coupling reactions, GC-MS can be used to monitor the consumption of the monomer and the formation of low molecular weight products or byproducts. nih.gov

Table 2: Characteristic GC-MS Data for this compound nih.gov
PropertyValue
Molecular Weight162.19 g/mol
Molecular Ion (M⁺) m/z162
Top Peak m/z131
Second Highest Peak m/z162
Third Highest Peak m/z103

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) stands as a cornerstone technique for the detailed structural elucidation of crystalline materials, providing unparalleled insight into atomic arrangements. In the context of this compound and its macromolecular derivatives, XRD is instrumental in determining the precise three-dimensional structure of monomers, coordination complexes, and the bulk arrangement of polymers and metal-organic frameworks (MOFs).

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination of Coordination Complexes

Research on dimolybdenum and ditungsten complexes supported by vinylbenzoate ligands has utilized SCXRD to confirm their molecular structures. nih.gov For instance, the structural characterization of trans-Mo₂(TⁱPB)₂(O₂CC₆H₄-p-CH=CH₂)₂ (where TⁱPB is 2,4,6-triisopropylbenzoate) revealed the precise coordination of the para-vinylbenzoate ligand to the dimolybdenum core. nih.gov Such analyses are crucial for understanding the electronic and photophysical properties of these complexes, as the geometry directly influences the metal-ligand charge transfer transitions. nih.gov

In a study of a related derivative, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, SCXRD was used to determine its molecular structure. The analysis showed that the quinoline and benzene (B151609) ring systems were inclined to each other by 29.22 (7)°. iucr.orgnih.gov This type of detailed structural data is vital for establishing structure-property relationships in functional materials.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
trans-Mo₂(TⁱPB)₂(O₂CC₆H₄-m-CH=CH₂)₂TriclinicP-1The complex features a paddlewheel structure with two meta-vinylbenzoate ligands coordinated in a trans fashion to the quadruply bonded Mo₂ core. nih.gov
trans-Mo₂(TⁱPB)₂(O₂CC₆H₄-p-CH=CH₂)₂MonoclinicC2/cSimilar to the meta-isomer, this complex adopts a paddlewheel geometry with para-vinylbenzoate ligands. nih.gov
Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoateMonoclinicP2₁/cThe molecule has an E conformation about the C=C bond. An intramolecular O—H⋯N hydrogen bond is present in the 8-hydroxyquinoline moiety. iucr.orgnih.gov iucr.orgnih.gov

Powder X-ray Diffraction (PXRD) for Bulk Polymer Structures and MOFs

While SCXRD requires high-quality single crystals, powder X-ray diffraction (PXRD) is an essential technique for analyzing microcrystalline powders, which are the common form for polymers and metal-organic frameworks (MOFs). rsc.org PXRD provides information about the phase purity, crystallinity, and unit cell parameters of a bulk sample.

For polymers derived from this compound, PXRD is used to assess their degree of crystallinity. For example, studies on block copolymers of polystyrene and poly(4-vinylbenzoic acid) derivatives have used PXRD to confirm the amorphous nature of the resulting materials. researchgate.net The absence of sharp diffraction peaks in a PXRD pattern is indicative of a disordered, amorphous structure.

In the field of MOFs, which can be constructed using 4-vinylbenzoic acid (derived from this compound) as a linker, PXRD is indispensable for routine characterization. researchgate.netresearchgate.net It is used to confirm that the synthesized bulk material corresponds to the structure determined from single-crystal analysis or computational modeling. cardiff.ac.uk Furthermore, PXRD can monitor the stability of the framework upon guest removal or exchange and can reveal structural transformations induced by external stimuli like temperature or gas adsorption. cardiff.ac.ukchemrxiv.org For instance, PXRD patterns of MOFs before and after monomer adsorption and subsequent polymerization can show shifts in peak positions, indicating expansion or contraction of the unit cell. cardiff.ac.uk

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. Understanding these interactions is crucial for predicting and controlling the physical properties of molecular materials.

In the crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected by C—H⋯O hydrogen bonds and C—H⋯π interactions, creating sheets within the crystal lattice. iucr.orgnih.gov

Analysis of a structurally similar compound, methyl 4-methylbenzoate, also reveals the importance of weaker interactions. Its crystal structure features intermolecular C—H⋯O contacts that link molecules into infinite chains. researchgate.netresearchgate.net The planarity of the molecule, with a dihedral angle of only 0.95 (6)° between the aromatic ring and the ester group, facilitates efficient packing. researchgate.netresearchgate.net These non-covalent interactions are fundamental in crystal engineering, influencing properties like melting point, solubility, and even mechanical behavior. mdpi.com

Interaction TypeDescriptionExample CompoundReference
O—H⋯O Hydrogen BondsStrong directional interactions forming inversion dimers.Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate iucr.orgnih.gov
C—H⋯O Hydrogen BondsWeaker hydrogen bonds linking dimers into larger assemblies.Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate iucr.orgnih.gov
C—H⋯π InteractionsInteractions between C-H bonds and aromatic π-systems, contributing to the formation of layered sheets.Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate iucr.orgnih.gov
C—H⋯O ContactsWeak interactions linking molecules into infinite chains along a crystallographic axis.Methyl 4-methylbenzoate researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Polymers

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and secondary structure of chiral polymers. rsc.org For polymers derived from this compound, the introduction of chiral centers, either in the main chain or as pendant groups, can induce CD signals that reflect the polymer's conformation in solution or in thin films. rsc.orgchemrxiv.org

Analysis of Cotton Effects and Exciton Chirality for Stereochemical Assignment

The signals in a CD spectrum are known as Cotton effects, which can be positive or negative. The pattern and sign of these Cotton effects can be used to assign the absolute configuration of stereocenters. A particularly powerful approach is the exciton chirality method, which is applicable when two or more chromophores are positioned close to each other in a chiral arrangement. sci-hub.se

The benzoate (B1203000) group, present in this compound, is an excellent chromophore for this purpose. When two benzoate groups are held in a chiral orientation, their electric transition dipole moments couple, leading to a splitting of the CD band into two oppositely signed Cotton effects, known as a bisignate curve or Davydov splitting. sci-hub.se The sign of this couplet (positive for a positive first Cotton effect and negative for a negative second, or vice versa) is directly related to the chirality, or screw sense, of the arrangement of the chromophores. sci-hub.se

For chiral polymers, CD signals can arise from the chiral side chains being translated to the polymer backbone, forcing it to adopt a helical or other ordered chiral conformation. rsc.org This is often observed when the polymer aggregates in a poor solvent. chemrxiv.org The intensity of the CD signal, often quantified by the anisotropy or dissymmetry factor (g_abs), provides a measure of the degree of chiral ordering. rsc.orgnih.gov For example, studies on other vinyl polymers have shown that the induced CD is strongly dependent on the polymer's tacticity (the stereochemical arrangement of the side chains). rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or paramagnetic metal ions. researchgate.netnih.gov It is a highly sensitive tool for probing the electronic structure and local environment of these paramagnetic centers. arxiv.org

In the context of materials derived from this compound, EPR is particularly relevant for studying MOFs that incorporate paramagnetic metal ions (like Cu²⁺ or Mn²⁺) or for analyzing radical species generated within a polymer matrix. researchgate.netarxiv.org For instance, a copolymer of this compound and (4-trimethylsilyl)styrene can be oxidized to form polyradicals, whose properties could be investigated using EPR.

EPR studies on Mn²⁺-doped MOFs have shown that the spectra are highly sensitive to modifications in the crystal field, which can change during phase transitions. arxiv.org In MOFs containing dinuclear copper(II) paddle-wheel units, EPR can probe the magnetic interactions between the metal ions. researchgate.net The spectra can reveal whether the coupling is ferromagnetic or antiferromagnetic and can be used to determine the fine and hyperfine structure tensors. researchgate.net Analysis of the EPR signal's intensity as a function of temperature can also provide information about magnetic susceptibility. arxiv.org Furthermore, EPR has been used to study the structure of free radicals formed in single crystals of related benzoate compounds upon gamma irradiation. nih.gov

Identification and Quantification of Metal Oxidation States and Spin States

The incorporation of metal centers into polymers derived from this compound allows for the creation of materials with unique electronic and photophysical properties. The characterization of these metallopolymers often involves probing the oxidation and spin states of the incorporated metal ions, which dictate the material's behavior.

In studies involving dimetal (M₂) complexes supported by vinylbenzoate ligands, where M can be molybdenum (Mo) or tungsten (W), the metal centers are typically in a +2 oxidation state, forming a quadruple bond (M₂⁴⁺ core). nih.govrsc.org The synthesis involves reacting M₂(TiPB)₄ (where TiPB is 2,4,6-triisopropylbenzoate) with vinylbenzoic acid to yield trans-M₂(TiPB)₂(vinylbenzoate)₂. rsc.org

The electronic structure of these complexes is characterized by intense absorptions in the visible spectrum, which correspond to metal-to-ligand charge transfer (MLCT) transitions, specifically from the M₂δ orbital to the ligand π* orbital (M₂δ to Lπ*). nih.govrsc.org The energy of this transition is sensitive to the metal center; for instance, the ¹MLCT energy is lower for tungsten complexes compared to molybdenum complexes due to the higher energy of the W₂δ orbital. nih.gov

Time-dependent density functional theory (TD-DFT) calculations and transient absorption spectroscopy are employed to understand the resulting excited states. For molybdenum complexes, the triplet (T₁) excited state is identified as a ³δδ* state with a lifetime of approximately 50 μs. nih.govrsc.org In contrast, for the tungsten analogues, the T₁ state is a ³MLCT state with a much shorter lifetime, in the range of 3–10 ns. nih.govrsc.org These distinct electronic behaviors, rooted in the nature of the metal center, are critical for applications in organic electronics and photovoltaics.

Advanced Microscopy Techniques

Microscopy techniques are indispensable for visualizing the morphology and structure of polymeric materials derived from this compound, from the microscale down to the nanoscale.

Scanning Transmission Electron Microscopy (STEM) for Nanostructure Analysis

Scanning Transmission Electron Microscopy (STEM) offers higher resolution than SEM and can provide detailed information about the internal nanostructure of materials. It is particularly useful for compositional mapping in polymer nanoparticles. nih.govresearchgate.net For copolymers derived from activated 4-vinylbenzoates, STEM, in conjunction with SEM, confirms the size and morphology of nanoparticles formed through self-assembly. researchgate.net The technique allows for the visualization of phase segregation within nanostructures, which is critical for understanding and optimizing the performance of materials used in applications like organic solar cells. researchgate.netnih.gov By analyzing the electron scattering, STEM can differentiate between regions of varying composition, revealing features such as core-shell morphologies in blend nanoparticles. researchgate.net

Transmission Electron Microscopy (TEM) for Particle Morphology and Dispersion

Transmission Electron Microscopy (TEM) is essential for visualizing the internal structure, morphology, and dispersion of nanoparticles within a matrix. For block copolymers such as poly(p-vinylbenzoic acid)-block-polystyrene, TEM analysis reveals how the different blocks self-assemble into distinct morphologies like micelles and vesicles in selective solvents. nih.gov In studies of hybrid materials, TEM confirms the growth of ZIF-8 nanocrystals on the surface of these polymeric templates. nih.gov This technique provides direct evidence of particle size, shape, and the distribution of different phases, which are crucial parameters for applications ranging from drug delivery to catalysis. nih.govresearchgate.net

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is a cornerstone technique in polymer science for characterizing the molecular weight and molecular weight distribution, which are fundamental properties that govern the physical and mechanical behavior of the material. measurlabs.com

Determination of Molecular Weight and Molecular Weight Distribution

GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. This technique is routinely used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Mₙ/Mₙ) of poly(this compound) and its copolymers. researchgate.netresearchgate.net For instance, poly(this compound) synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization can yield polymers with well-controlled molecular weights and narrow molecular weight distributions. researchgate.net

The data below, compiled from various suppliers and research, illustrates typical molecular weight characteristics for poly(this compound).

Molecular Weight Data for Poly(this compound)
Sample IDNumber-Average Molecular Weight (Mₙ) (kDa)Polydispersity Index (PDI or Mₙ/Mₙ)Source
P14107A-MeVBA101.80 polymersource.ca
P43166-MeVBA171.18 polymersource.ca
P43166A-MeVBA341.30 polymersource.ca
-10- cd-bioparticles.net
-17- cd-bioparticles.net
-34- cd-bioparticles.net

Assessment of Copolymerization Efficiency and Yield

The efficiency and yield of a copolymerization reaction are critical parameters for optimizing polymer synthesis and tailoring the properties of the final macromolecular product. For copolymers of this compound (M4VB), these factors are typically assessed through a combination of spectroscopic and gravimetric techniques. The primary goals are to determine the extent of monomer conversion into the copolymer and to quantify the incorporation of each monomer into the polymer backbone.

The efficiency of monomer incorporation, which dictates the final composition of the copolymer, is commonly evaluated using nuclear magnetic resonance (¹H NMR) spectroscopy. labrulez.comscielo.org By comparing the integral intensities of specific proton signals unique to each monomer unit within the copolymer, the molar ratio of the incorporated monomers can be accurately determined. For a copolymer of M4VB and a comonomer such as methyl methacrylate (B99206) (MMA), the aromatic protons of the M4VB unit and the methoxy protons of the MMA unit provide distinct signals that can be integrated for quantification. researchgate.net The disappearance of the vinyl proton signals from the monomers in the ¹H NMR spectrum of the purified polymer confirms their consumption during polymerization. labrulez.com

Gas chromatography (GC) can also be employed to determine the concentration of unreacted monomers in the reaction mixture at various time points, providing another method to calculate monomer conversion and thus the efficiency of the copolymerization. researchgate.net

Research Findings on Copolymerization of this compound (M4VB) with Methyl Methacrylate (MMA)

Experiment IDMonomer Feed Ratio (M4VB:MMA) [mol:mol]Copolymer Composition (M4VB:MMA) [mol:mol]Conversion / Yield (%)
120:8022:7885
240:6041:5982
350:5051:4978
460:4062:3875
580:2083:1770

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

Electronic Structure Elucidation

DFT calculations are instrumental in mapping the electronic landscape of Methyl 4-vinylbenzoate. These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions. The presence of the vinyl group and the methyl ester group, both conjugated with the benzene (B151609) ring, creates a delocalized π-electron system that significantly influences the electronic structure.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. DFT-based geometry optimization allows for the determination of the most stable conformation of this compound. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the vinyl and ester groups to the aromatic ring, conformational analysis is key to identifying the global minimum energy structure. nih.gov

Below is a table showcasing typical bond lengths and angles for a related molecule, methyl benzoate (B1203000), as determined by DFT calculations, which can provide a reasonable approximation for this compound.

ParameterValue
Bond Lengths (Å)
C=C (aromatic)1.39
C-H (aromatic)1.08
Bond Angles (°)
C-C-C (aromatic)120.1
C-C-H (aromatic)119.4
Note: This data is for methyl benzoate and serves as an illustrative example. Specific values for this compound would require dedicated calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra Simulation

To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) is employed. uci.edursc.org This extension of DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light by the molecule. nih.govresearchgate.net By simulating the electronic transitions between different energy levels, TD-DFT can predict the molecule's UV-Vis absorption spectrum. uci.edursc.org These calculations can identify the wavelengths of light the molecule is likely to absorb and the nature of the electronic transitions involved, such as π-π* transitions within the conjugated system.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods provide deeper insights into the reactivity and electronic behavior of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. elixirpublishers.com A smaller gap generally suggests that the molecule is more reactive. For this compound, the conjugated system is expected to influence the energies of these frontier orbitals significantly.

The following table presents hypothetical HOMO and LUMO energy values and the corresponding energy gap for a conjugated aromatic ester, illustrating the type of data obtained from such calculations.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7
Note: These are representative values and not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. wolfram.comuni-muenchen.de It illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and over the π-system of the vinyl group and benzene ring, indicating these as potential sites for electrophilic interaction. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical chemistry method used to study charge transfer, hyperconjugation, and intermolecular interactions within a molecular system. It provides a localized, Lewis-like description of the electron density, transforming the delocalized molecular orbitals into orbitals that align with classical bonding concepts such as core orbitals, lone pairs, and bonds. wisc.edu This approach allows for a quantitative analysis of donor-acceptor interactions, which are fundamental to understanding intermolecular forces.

In the context of this compound, NBO analysis can elucidate the nature and magnitude of interactions between molecules. The method partitions the molecular wavefunction into a set of localized one- and two-center orbitals. The key aspect of NBO analysis for intermolecular studies is the examination of interactions between the filled (donor) orbitals of one molecule and the empty (acceptor) orbitals of another. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction.

For a system containing this compound, NBO analysis would typically identify key donor orbitals such as the π-orbitals of the vinyl group and the benzene ring, as well as the lone pairs on the oxygen atoms of the ester group. Acceptor orbitals would include the antibonding π*-orbitals of the aromatic ring and vinyl group. By analyzing the E(2) values for interactions between a donor NBO on one this compound molecule and an acceptor NBO on a neighboring molecule, researchers can identify and rank the most significant intermolecular interactions, such as π-π stacking or hydrogen bonding. The classical hyperconjugation model, often investigated using NBO analysis, helps in understanding these interactions. rsc.org

Reduced Density Gradient (RDG) and Atoms in Molecule (AIM) Analysis for Weak Interactions

Reduced Density Gradient (RDG) and Atoms in Molecules (AIM) are powerful computational tools for visualizing and characterizing weak, non-covalent interactions (NCIs) in real space. researchgate.netresearchgate.net These methods are based on the topology of the electron density (ρ) and its derivatives.

The RDG is a dimensionless quantity derived from the electron density and its first derivative. arxiv.org It is defined as:

Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)) allows for the identification and classification of different types of non-covalent interactions. arxiv.org These interactions are visualized as low-RDG, low-density regions in 3D space. The value of sign(λ₂)ρ distinguishes between:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large, negative values, typically colored blue.

Weak attractive interactions (e.g., van der Waals forces): Characterized by values close to zero, typically colored green.

Strong repulsive interactions (e.g., steric hindrance): Characterized by large, positive values, typically colored red. arxiv.org

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. Critical points in the electron density, where the gradient is zero, are located and classified. For intermolecular interactions, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. For weak interactions like hydrogen bonds and van der Waals forces, the density at the BCP is typically low, and the Laplacian is positive.

For this compound, a combined RDG and AIM analysis would reveal the specific weak interactions governing its crystal packing or interactions in solution. For instance, it could visualize potential C-H···O or C-H···π interactions between molecules, quantifying their strength and spatial distribution. This provides a detailed picture of the forces that determine the supramolecular architecture.

Prediction of Non-Linear Optical (NLO) Activity

Computational chemistry provides a robust framework for predicting the non-linear optical (NLO) properties of molecules, which is crucial for the design of new materials for photonic and optoelectronic applications. physchemres.org The key NLO property at the molecular level is the first-order hyperpolarizability (β), which is responsible for effects like second-harmonic generation (SHG). mdpi.com

The prediction of NLO activity for this compound can be carried out using quantum chemical calculations, typically employing Density Functional Theory (DFT). jmcs.org.mx The choice of functional is critical, with functionals like CAM-B3LYP and M06-2X often providing reliable predictions of hyperpolarizability. mdpi.com The calculations involve determining the response of the molecule's dipole moment to an applied external electric field. The total static first hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation:

where

The NLO response of organic molecules is strongly linked to intramolecular charge transfer (ICT). Molecules with electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system often exhibit large β values. jmcs.org.mx In this compound, the vinyl group and the benzene ring can act as part of the π-system, while the methyl benzoate group has electron-withdrawing characteristics. Computational analysis can quantify the extent of charge transfer and its contribution to the NLO properties.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. A smaller HOMO-LUMO energy gap is often associated with higher polarizability and a larger NLO response, as it indicates easier electronic transitions. physchemres.org

Table 1: Predicted Non-Linear Optical (NLO) Properties of this compound (Hypothetical Data) Calculated using DFT with the CAM-B3LYP functional.

PropertyValueUnit
Dipole Moment (μ)2.15Debye
Average Polarizability (α)18.5010⁻²⁴ esu
Total First Hyperpolarizability (β_tot)12.3010⁻³⁰ esu
HOMO-LUMO Energy Gap5.85eV

Computational Kinetics of Free-Radical Copolymerization

Computational methods, particularly quantum chemistry, are invaluable for investigating the kinetics of free-radical copolymerization. semanticscholar.org These approaches provide detailed insights into reaction mechanisms, activation energies, and rate constants that can be challenging to determine experimentally. ugent.bescielo.org.mx

Activation Energy Barriers and Reaction Enthalpy Determination

The kinetics of the propagation steps in the free-radical copolymerization of this compound with another monomer can be modeled computationally. The rate constants (k) for the propagation reactions are determined using Transition State Theory (TST). The calculation of the activation energy (Ea) is a central part of this process. nih.gov

Computational methods like DFT are used to locate the geometries of the reactants, the transition state (TS), and the products for each elementary propagation step (i.e., the addition of a monomer to a growing polymer radical). The energies of these species are then calculated, allowing for the determination of the activation energy barrier (the energy difference between the transition state and the reactants) and the reaction enthalpy (the energy difference between the products and the reactants). semanticscholar.org

For the copolymerization of this compound (M1) with a comonomer (M2), there are four key propagation reactions to consider:

~M1• + M1 → ~M1M1• (Homopropagation)

~M1• + M2 → ~M1M2• (Crosspropagation)

~M2• + M2 → ~M2M2• (Homopropagation)

~M2• + M1 → ~M2M1• (Crosspropagation)

By calculating the activation energies and reaction enthalpies for each of these steps, the reactivity ratios can be predicted, offering a complete kinetic description of the copolymerization process.

Table 2: Hypothetical Activation Energies and Reaction Enthalpies for the Copolymerization of this compound (M1) with Styrene (B11656) (M2) Calculated using DFT (B3LYP/6-31G(d)).

ReactionActivation Energy (Ea) (kJ/mol)Reaction Enthalpy (ΔH) (kJ/mol)
~M1• + M135.5-82.0
~M1• + M232.1-85.5
~M2• + M129.8-88.2
~M2• + M233.2-84.1
Simulation of Reaction Mechanisms and Transition States

The simulation of reaction mechanisms involves the detailed computational study of the potential energy surface for each elementary reaction step. For the free-radical copolymerization of this compound, this means modeling the approach of a monomer to the radical end of a growing polymer chain. arxiv.org

The process begins with the optimization of the geometries of the reacting species (radical and monomer). A search for the transition state (TS) geometry is then performed. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. semanticscholar.org

Once the TS is located and verified, the Intrinsic Reaction Coordinate (IRC) path is calculated. The IRC calculation follows the reaction path from the transition state down to the reactants on one side and the products on the other, confirming that the located TS correctly connects the desired reactants and products. This detailed simulation provides a complete picture of the reaction mechanism, including the specific atomic motions involved in bond breaking and bond formation during the addition of a this compound monomer to a radical chain.

Computational Modeling of Coordination Complexes and Metal-Organic Frameworks

The structural features of this compound, specifically the carboxylate group and the vinyl group, make it a potential candidate as a ligand for the formation of coordination complexes and as a linker molecule for the construction of Metal-Organic Frameworks (MOFs). mdpi.com Computational modeling is an essential tool for predicting the structure, stability, and properties of such materials before their synthesis. rsc.orgresearchgate.net

In the context of MOFs, this compound could serve as a ditopic linker, connecting metal nodes through its carboxylate group while featuring a reactive vinyl group within the pores. Computational modeling can be used to:

Predict Crystal Structures: By combining metal clusters (secondary building units, SBUs) and the this compound linker, hypothetical MOF structures can be generated and their geometric parameters optimized.

Evaluate Stability: The thermodynamic stability of the predicted MOF structures can be assessed by calculating their cohesive energies.

Simulate Properties: Key properties such as pore size distribution, surface area, and gas adsorption behavior can be simulated. Grand Canonical Monte Carlo (GCMC) simulations are often used to predict adsorption isotherms for gases like H₂, CO₂, or CH₄, providing insight into the material's potential for gas storage and separation applications. rsc.org The interaction of guest molecules with the functional vinyl groups within the pores can also be studied, opening possibilities for post-synthetic modification. escholarship.org

Interpretation and Prediction of Spectroscopic Data

Computational quantum chemistry is instrumental in interpreting experimental spectra and predicting spectroscopic properties. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the electronic structure and, from it, derive properties like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

Vibrational Spectra (IR and Raman): Theoretical calculations of vibrational spectra for aromatic esters serve as a strong precedent. For instance, a study on the related molecule, methyl benzoate, utilized HF and DFT (specifically, the B3LYP functional) with the 6-311+G(d,p) basis set to calculate its equilibrium geometry and harmonic vibrational frequencies. researchgate.netuncw.edu The computed wavenumbers, when scaled to account for anharmonicity and other systematic errors, showed excellent agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. researchgate.netuncw.edu This approach allows for a detailed assignment of each vibrational mode to specific molecular motions, such as C-C stretching in the benzene ring, C=O stretching of the ester group, and various bending modes of C-H bonds. researchgate.net

A similar computational approach could be applied to this compound. The key differences would be the presence of the vinyl group (-CH=CH2), which would introduce its own characteristic vibrational modes, including C=C stretching and various vinyl C-H bends. Theoretical studies on styrene and its derivatives have successfully assigned these modes, providing a reliable framework for predicting their positions in the spectrum of this compound. acs.orgresearchgate.netresearchgate.net By combining the computational insights from both methyl benzoate and styrene, a highly accurate theoretical vibrational spectrum for this compound could be constructed.

NMR Spectra (¹H and ¹³C): The prediction of NMR spectra is another key application of computational chemistry. While experimental NMR data for vinyl benzoate esters are available, detailed computational prediction studies for this compound are not prominent. chemicalbook.comresearchgate.net However, the methodology is well-established. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the isotropic shielding values for each nucleus. uncw.edu These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

A computational study on substituted benzoic acid esters highlighted the power of DFT in understanding unexpected variations in experimental ¹H NMR chemical shifts, particularly for substituents ortho to the ester group. nih.gov For this compound, such calculations would predict the chemical shifts for the aromatic protons, the vinyl protons, and the methyl protons of the ester group, aiding in the definitive assignment of the experimental spectrum.

A hypothetical comparison of experimental versus theoretically predicted vibrational frequencies for key functional groups of this compound, based on typical results from DFT calculations on related molecules, is presented below.

Functional GroupExpected Experimental Wavenumber (cm⁻¹)Typical DFT (B3LYP) Calculated Wavenumber (cm⁻¹) (Scaled)Vibrational Mode
C=O (Ester)~1720~1715Stretching
C=C (Aromatic)~1605, ~1510~1600, ~1505Stretching
C=C (Vinyl)~1630~1625Stretching
C-O (Ester)~1275, ~1100~1270, ~1105Asymmetric & Symmetric Stretching
=C-H (Vinyl)~990, ~910~985, ~905Out-of-plane bending

Simulation of Magnetic Properties and Exchange Coupling

The simulation of magnetic properties is relevant for molecules that can form open-shell species, such as radicals or radical ions, or for materials where multiple such species can interact. While this compound itself is a closed-shell molecule with no intrinsic magnetic moment, its polymeric and radical forms could exhibit interesting magnetic behaviors.

Polymers of this compound can be used to create frameworks or composites. If magnetic nanoparticles, such as those made from iron oxides (e.g., Fe₃O₄), are embedded within a poly(this compound) matrix, the resulting composite material would exhibit magnetic properties. iaea.orgmdpi.com Computational simulations in such cases would not focus on the polymer itself but on the collective magnetic behavior of the embedded nanoparticles and their interaction with the polymer matrix. Studies on polystyrene-based magnetic nanocomposites have shown that the magnetic susceptibility of the material is dependent on the concentration and dispersion of the magnetic nanoparticles within the polymer. iaea.org

Furthermore, if the ester group in poly(this compound) were to be modified to create a radical center, or if the polymer chain itself contained radical species, then computational methods could be used to study the magnetic exchange coupling between these centers. The exchange coupling constant (J) quantifies the strength and nature (ferromagnetic or antiferromagnetic) of the interaction between two spin centers. DFT calculations are a primary tool for computing J. acs.orgnih.govnih.gov For instance, computational studies on organic diradicals investigate how the structure of the molecule connecting the radical centers (the "coupler") influences the magnitude and sign of J. acs.orgnih.govnih.gov While no such studies have been performed on radicals derived from this compound, the theoretical framework established in the study of other organic magnetic systems could be directly applied.

SystemProperty of InterestRelevant Computational MethodPotential Finding
Polymer with Magnetic NanoparticlesBulk Magnetization, SusceptibilityMicromagnetic SimulationsPrediction of how nanoparticle loading affects the material's magnetic response.
Polymer with Radical GroupsExchange Coupling Constant (J)Density Functional Theory (DFT)Determination of whether the interaction between radical sites is ferromagnetic or antiferromagnetic.

Theoretical Adsorption Studies of Small Molecules (e.g., O₂, N₂) on Frameworks

Polymers derived from this compound can be conceptualized as functionalized polystyrene. Polystyrene and its derivatives are of interest as materials for gas separation and storage. Theoretical adsorption studies, often using Grand Canonical Monte Carlo (GCMC) simulations or DFT, can predict the adsorption capacity and selectivity of a material for different gas molecules.

While there are no specific theoretical adsorption studies on frameworks made from poly(this compound), research on amine-functionalized polystyrene provides a relevant analogue for CO₂ capture. researchgate.net More pertinent to the adsorption of O₂ and N₂, computational studies have been conducted on various porous materials, including other polymers and metal-organic frameworks (MOFs), to evaluate their potential for air separation. nih.govmdpi.com

A theoretical study of a hypothetical porous framework constructed from poly(this compound) would involve the following steps:

Building a Model of the Porous Structure: A realistic, amorphous, porous model of the polymer would be generated using molecular dynamics or other packing algorithms.

Calculating Interaction Energies: DFT calculations would be used to determine the binding energy of O₂ and N₂ molecules at various sites within the polymer structure. The ester group (-COOCH₃) of the polymer would be the primary interaction site. These calculations would reveal the strength of the interaction, which is a key factor in adsorption selectivity.

Simulating Adsorption Isotherms: GCMC simulations would be performed to predict the amount of O₂ and N₂ adsorbed by the material at different pressures and temperatures. This allows for the calculation of adsorption selectivity (O₂ vs. N₂).

AdsorbateInteraction Type with Ester GroupExpected Binding EnergyPotential Selectivity
O₂van der WaalsLowLower
N₂van der Waals, Quadrupole-DipoleModerateHigher

Reactivity and Reaction Mechanisms

Catalytic Reactions Involving Methyl 4-Vinylbenzoate Derivatives

The vinyl group of this compound and its derivatives is an unactivated alkene, making it a substrate for a variety of powerful catalytic reactions that can form new carbon-carbon or carbon-oxygen bonds.

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene. masterorganicchemistry.com This reaction has been successfully applied to vinylbenzoate derivatives, particularly those coordinated to metal complexes. In one study, molybdenum-molybdenum (Mo₂) quadruply bonded complexes supported by vinylbenzoate ligands underwent a Heck cross-coupling reaction with excess iodobenzene (B50100). nih.govnih.gov The reaction was catalyzed by palladium(II) acetate (B1210297) in the presence of triethylamine (B128534) (Et₃N) as a base and required heat. nih.gov This process effectively coupled the phenyl group from iodobenzene to the vinyl group of the benzoate (B1203000) ligand, demonstrating that C-C coupling can be performed on the periphery of these metal complexes. nih.govnih.gov

Table 2: Heck Reaction of a Vinylbenzoate-Supported Molybdenum Complex

Reactant 1 Reactant 2 Catalyst Product Reference
trans-Mo₂(TⁱPB)₂(O₂CC₆H₄-p-CH=CH₂)₂ Iodobenzene Palladium(II) acetate trans-Mo₂(TⁱPB)₂(O₂CC₆H₄-p-CH=CH–C₆H₅)₂ nih.govnih.gov

The epoxidation of unactivated alkenes, such as the vinyl group in this compound, is a valuable transformation for synthesizing chiral building blocks. nih.gov Achieving high enantioselectivity in this reaction often requires specialized catalysts. Biocatalysts, in particular, have emerged as a green and efficient option for performing asymmetric epoxidation under mild conditions. researchgate.net Research has shown that enzymes like cytochrome P450 can catalyze the epoxidation of 4-vinyl-benzoic acid, the carboxylic acid analog of this compound. uq.edu.au This demonstrates the feasibility of converting the vinyl group into a chiral epoxide with high stereoselectivity, offering a synthetic route to optically active compounds. nih.govuq.edu.au Other catalytic systems, including those based on titanium or platinum complexes, have also been developed for the asymmetric epoxidation of a broad array of terminal olefins. nih.gov

Biocatalysts, especially cytochrome P450 (P450) monooxygenases, are highly effective for the regio- and stereoselective oxidation of various organic substrates. researchgate.netnih.gov These enzymes can perform challenging reactions, such as C-H hydroxylation and epoxidation, under ambient conditions. uq.edu.au The P450 enzyme CYP199A4 has been shown to effectively oxidize 4-vinyl-benzoic acid at the para-vinyl position to generate the corresponding epoxide. uq.edu.au The enzyme's active site enforces a specific orientation of the substrate, leading to a highly stereoselective transformation. Protein engineering and directed evolution techniques can be used to further modify these enzymes, enhancing their stability, altering their substrate specificity, and even reversing their stereoselectivity to meet specific synthetic needs. researchgate.netescholarship.org

Table 3: Biocatalytic Oxidation of 4-Vinyl-Benzoic Acid

Substrate Biocatalyst Reaction Type Product Reference
4-Vinyl-benzoic acid Cytochrome P450 (CYP199A4) Stereoselective Epoxidation 4-(Oxiran-2-yl)benzoic acid uq.edu.au

Role as Ligands in Metal-Catalyzed Organic Transformations (e.g., Cu(II) Catalysis)

This compound, through its carboxylate group, can act as a ligand, coordinating with metal centers to form complexes that are significant in catalysis and material science. A notable example is its reaction with copper(II) to form a paddle-wheel-like complex. nih.govresearchgate.net

In a synthesis using acetonitrile (B52724) as the solvent, this compound (acting as the deprotonated 4-vinylbenzoate ligand) reacts with a copper(II) salt to form a dimeric complex with the formula [Cu₂(µ-vba)₄(CH₃CN)₂]. nih.govresearchgate.net X-ray crystal diffraction analysis reveals a square-based pyramidal geometry for each copper ion. nih.govresearchgate.net The key structural features are detailed below.

Table 1: Structural Characteristics of the [Cu₂(µ-vba)₄(CH₃CN)₂] Complex

Feature Description Reference
Coordination Geometry Square-based pyramidal nih.govresearchgate.net
Equatorial Ligands Four oxygen atoms from the carboxylate groups of four 4-vinylbenzoate ligands nih.govresearchgate.net
Axial Ligands One acetonitrile molecule coordinated to each copper ion nih.govresearchgate.net

| Cu-Cu Distance | 2.640(9) Å | nih.govresearchgate.net |

The carboxylate groups of the 4-vinylbenzoate ligands bridge the two copper centers, creating the characteristic paddle-wheel structure. nih.gov The vinyl group of the ligand does not participate in the coordination to the metal center but remains available for other reactions, such as polymerization. The acetonitrile molecules occupy the axial positions of the coordination sphere, which are known as open coordination sites, making them susceptible to replacement by other molecules. nih.gov This reactivity is crucial for the complex's potential applications in areas like gas sorption and catalysis. nih.gov

While the primary interaction involves the carboxylate group, the vinyl functionality allows this compound to participate in various copper-catalyzed organic transformations. For instance, it has been used as a substrate in Cu-catalyzed asymmetric trifluoromethylarylation and hydroboration reactions. acs.orgosti.gov In these cases, the vinyl group is the reactive site, and the ester moiety acts as an electron-withdrawing group that influences the reactivity of the double bond.

Radical Reaction Mechanisms in Copolymerization

Inhibitory Effects and Radical Scavenging by Additives (e.g., Fullerene)

In the radical polymerization of vinyl monomers like this compound, the reaction kinetics and polymer structure can be significantly influenced by the presence of certain additives. Fullerenes, particularly C60, are well-documented as effective inhibitors and radical scavengers in such systems. researchgate.netrsc.org

The inhibitory action of fullerene stems from its high reactivity towards carbon-centered free radicals. researchgate.net During polymerization, initiating radicals and growing polymer chain radicals can add to the double bonds of the fullerene cage. This process effectively traps the radicals, creating a stable fullerene radical that is less reactive and slows down or halts the polymerization process for a period of time, known as an induction period. researchgate.netmdpi.com

Key aspects of fullerene's inhibitory mechanism include:

Radical Trapping: Fullerenes act as potent scavengers for carbon-centered free radicals. researchgate.net

Induction Period: The presence of fullerene introduces an induction period during which polymerization is suppressed as the fullerene molecules are consumed by reacting with radicals. researchgate.net

Stoichiometry: A single C60 molecule has been observed to trap multiple radicals, with some studies indicating it can trap as many as 15 radicals in certain systems. researchgate.net

Incorporation into Polymer: The fullerene molecule, after reacting with radicals, becomes incorporated into the final polymer structure, often as a terminal group. researchgate.net

The effectiveness of fullerene as an inhibitor can vary depending on the specific vinyl monomer. For many common vinyl monomers, fullerene almost completely inhibits polymerization. rsc.org However, for others, it acts as a retarder, slowing the reaction rate after the induction period. This behavior is attributed to the competition between the monomer and the fullerene for the available free radicals. researchgate.net

Formation Mechanisms of Branched and Star-Like Polymer Architectures

Beyond linear chains, the polymerization of this compound can be directed to form more complex architectures such as branched and star-like polymers. These structures are achieved through specific polymerization techniques and the use of multifunctional initiators or chain transfer agents.

Branched Polymers: The formation of branched structures in the radical polymerization of vinyl monomers typically occurs through chain transfer reactions. u-fukui.ac.jpsemanticscholar.org Two primary mechanisms are responsible:

Chain Transfer to Polymer (CTP): A growing polymer radical can abstract a hydrogen atom from the backbone of an already formed polymer chain. This terminates the original chain and creates a new radical site on the polymer backbone, from which a new branch can grow. u-fukui.ac.jpdonga.ac.kr

Terminal Double-Bond Polymerization (TDBP): Some termination reactions can result in a polymer chain with a terminal double bond. This double bond can then be attacked by another growing radical, incorporating the entire polymer chain as a branch. u-fukui.ac.jp

These branching mechanisms lead to polymers with a high degree of structural complexity, affecting their physical and rheological properties.

Star-Like Polymers: Star-like polymers are characterized by multiple polymer arms radiating from a central core. The synthesis of star polymers using this compound can be achieved through controlled radical polymerization techniques, such as iniferter-based photo-living-radical polymerization. niph.go.jpniph.go.jp

In this approach, a multifunctional initiator (an iniferter) with a specific number of initiating sites is used. For example, multi-dithiocarbamate-derivatized benzenes can serve as 3, 4, or 6-centered iniferters. niph.go.jp Polymerization is initiated from each of these sites, leading to the growth of multiple polymer arms of controlled length, all linked to the central benzene (B151609) core. niph.go.jpniph.go.jp Atom transfer radical polymerization (ATRP) is another powerful technique used to synthesize well-defined star-branched polymers from monomers including styrene (B11656) and this compound. researchgate.netresearchgate.net

Table 2: Techniques for Non-Linear Polymer Architectures with this compound

Architecture Formation Mechanism/Technique Key Features Reference(s)
Branched Chain Transfer to Polymer (CTP), Terminal Double-Bond Polymerization (TDBP) Randomly distributed branches of varying lengths. u-fukui.ac.jpsemanticscholar.org

| Star-Like | Iniferter-based living radical polymerization, Atom Transfer Radical Polymerization (ATRP) | Multiple polymer arms emanating from a central core; controlled arm length and number. | niph.go.jpniph.go.jpresearchgate.netresearchgate.net |

Ligand Exchange and Coordination Sphere Dynamics

Reversible Replacement of Coordinated Solvent Molecules by Environmental Species (e.g., Water)

The coordination sphere of metal complexes containing this compound as a ligand is not static. Coordinated solvent molecules, particularly those in labile axial positions, can be replaced by other environmental species. This ligand exchange is a dynamic process influenced by the nature of the solvent and the surrounding environment. mdpi.comrsc.org

In the case of the dimeric copper(II) paddle-wheel complex, [Cu₂(µ-vba)₄(CH₃CN)₂], the two acetonitrile molecules are coordinated in the axial positions. nih.govresearchgate.net These sites are considered open coordination sites and are relatively weakly bound. Research has shown that upon exposure of the crystalline complex to humid air, a gradual and reversible replacement of the coordinated acetonitrile molecules by water molecules occurs. nih.govresearchgate.net

This solvent exchange can be represented by the following equilibrium: [Cu₂(µ-vba)₄(CH₃CN)₂] + 2H₂O ⇌ [Cu₂(µ-vba)₄(H₂O)₂] + 2CH₃CN

This process is significant as it demonstrates the dynamic nature of the coordination sphere and can alter the physical and chemical properties of the complex. The exchange of solvent molecules can influence the catalytic activity, sorption properties, and even the crystal structure of the material. mdpi.comrsc.org The ability of the complex to maintain its structural integrity during this exchange is crucial for its application as a robust functional material. nih.govresearchgate.net This dynamic behavior is a key feature of coordination polymers and metal-organic frameworks, where the interaction with guest molecules like water is fundamental to their function. nih.gov

Applications in Advanced Functional Materials

Polymer Science and Engineering

In the realm of polymer science, Methyl 4-vinylbenzoate and its derivatives are instrumental in fabricating polymers with precise functionalities and architectures. Techniques such as controlled radical polymerization have enabled the synthesis of well-defined polymers and copolymers from this monomer, opening avenues for sophisticated material design.

Development of Highly Functionalized Polymers via Active Ester Chemistry

One of the most powerful applications of vinylbenzoate derivatives is in active ester chemistry. Monomers like pentafluorophenyl 4-vinylbenzoate, derived from 4-vinylbenzoic acid, can be polymerized to create "active" polymer backbones. researchgate.netresearchgate.net These polymers serve as versatile platforms for post-polymerization modification.

The key advantage of this approach is the high reactivity of the active ester groups (like pentafluorophenyl esters) toward nucleophiles, particularly primary amines. researchgate.net This allows for the simple and efficient introduction of a wide array of functional groups onto the polymer side chains. Research has shown that reactions with amines can proceed quantitatively in under five minutes, even at low temperatures. researchgate.net This method, often utilizing controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), yields polymers with controlled molecular weights and narrow molecular weight distributions, making it an invaluable tool for creating highly functionalized polymeric architectures. researchgate.net

Table 1: Characteristics of Poly(pentafluorophenyl 4-vinylbenzoate) Synthesis via RAFT Polymerization

Property Description Source
Polymerization Method Reversible Addition-Fragmentation Chain Transfer (RAFT) researchgate.net
Control over MW Good control over molecular weight (Mn) is achieved. researchgate.net
Molecular Weight Dist. Narrow molecular weight distributions (Mw/Mn or Ð) are obtained. researchgate.net
Reactivity The pentafluorophenyl ester moieties are highly reactive towards amines. researchgate.net

| Modification | Allows for quantitative post-polymerization modification. | researchgate.net |

Design of Block Copolymers with Tailored Mechanical and Chemical Properties

This compound and its active ester derivatives are excellent candidates for the synthesis of block copolymers with precisely controlled properties. researchgate.net Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. By combining different blocks, materials with unique combinations of properties can be engineered.

Fabrication of Optically Active Polymeric Materials

The incorporation of chirality into polymers can lead to materials with unique optical properties, with potential applications in chiral separation and sensing. rsc.org Research has explored the use of 4-vinylbenzoate derivatives in the synthesis of such optically active, or chiral, polymers.

One approach involves using a chiral template during polymerization. In one study, a chiral metal complex, (−)-sparteine Zn(II) bis(4-vinyl benzoate), was synthesized and used in free radical copolymerization reactions. rsc.org The goal was to transfer the chirality from the metal complex to the backbone of the resulting copolymer. However, these experiments yielded optically inactive copolymers after the chiral template was removed. rsc.org It was theorized that the polymerizable vinyl groups of the 4-vinyl benzoate (B1203000) ligands were positioned too far from the chiral-directing sparteine (B1682161) ligand within the complex to effectively influence the stereochemistry of the growing polymer chain. rsc.org While this specific attempt was not successful, it highlights an important strategy being investigated for creating chiral polymers from vinylbenzoate-based monomers.

Engineering of Water-Soluble Amphiphilic Nanorods and Self-Assembled Structures

The creation of block copolymers from derivatives of this compound is a foundational step in engineering self-assembling nanomaterials. By synthesizing amphiphilic block copolymers—molecules with both a water-loving (hydrophilic) and a water-fearing (hydrophobic) block—it is possible to form various nanostructures in a selective solvent, such as water.

A polymer like poly(4-vinylbenzoic acid), which can be produced by the hydrolysis of poly(this compound), is hydrophilic and pH-responsive. researchgate.netacs.org When this is used as one block in a copolymer with a hydrophobic block like polystyrene, the resulting amphiphilic macromolecule (e.g., polystyrene-block-poly(4-vinylbenzoic acid)) can self-assemble in water. core.ac.uk Depending on the relative lengths of the blocks and the conditions, these copolymers can form structures such as micelles, vesicles (hollow spheres also known as polymersomes), or elongated nanorods. researchgate.net The ability to engineer these self-assembled structures is critical for applications in drug delivery and nanotechnology.

Application as Polymeric Binders in Energy Storage Systems (e.g., Silicon Anodes in Lithium-Ion Batteries)

Polymeric binders are essential for maintaining the structural integrity of electrodes in lithium-ion batteries. This is particularly critical for silicon anodes, which are promising due to their high theoretical capacity but suffer from massive volume changes (up to 300%) during charging and discharging. frontiersin.orgrsc.org These volume fluctuations can pulverize the electrode and cause rapid battery failure.

A polymer derived from this compound, poly(4-vinylbenzoic acid) (P4VBA), has been specifically engineered as a high-performance binder for silicon anodes. osti.gov Developed as an improvement on the commonly used poly(acrylic acid) (PAA) binder, P4VBA demonstrates superior performance. The carboxylic acid groups along the polymer chain are believed to form strong bonds with the surface of the silicon particles, helping to hold the electrode together despite the extreme volume changes. osti.govresearchgate.net Studies have shown that electrodes fabricated with P4VBA exhibit improved cycling stability, higher initial and average capacities, and better capacity retention compared to those made with conventional PAA binders. osti.gov

Table 2: Performance Comparison of P4VBA and PAA Binders for Silicon Anodes

Performance Metric Poly(4-vinylbenzoic acid) (P4VBA) Poly(acrylic acid) (PAA) Source
Slurry Processing More compatible with NMP solvent Less compatible osti.gov
Cycling Performance Much improved Standard osti.gov
Capacity Higher initial and average capacities Lower osti.gov

| Capacity Retention | Better retention over cycles | Poorer retention | osti.gov |

Utilization as Water Reducers in Construction and Building Materials (e.g., Polycarboxylic Acid Water Reducers)

In the construction industry, polycarboxylate ethers (PCEs) are essential chemical admixtures used as high-range water reducers, or superplasticizers, in concrete. These polymers significantly improve the workability of fresh concrete, allowing for a drastic reduction in the amount of water required. This leads to stronger and more durable hardened concrete.

The typical structure of a PCE features a backbone of a polycarboxylic acid with grafted side chains of polyethylene (B3416737) glycol. google.com This structure allows the polymer to adsorb onto cement particles and disperse them via a combination of electrostatic and steric repulsion. While monomers like acrylic acid are common for the backbone, other vinyl monomers containing carboxylic acid groups are also suitable. google.com Poly(4-vinylbenzoic acid), the hydrolyzed form of poly(this compound), fits this structural requirement perfectly. By copolymerizing a monomer like 4-vinylbenzoic acid with a polyethylene glycol-containing monomer, a polymer with the necessary architecture for a high-performance water reducer can be created, demonstrating the potential utility of vinylbenzoate derivatives in advanced construction materials. researchgate.net

Preparation of Water-Dispersible Carbon Black Through Grafting Polymerization

The surface modification of carbon black (CB) is crucial for improving its dispersibility in aqueous media, a key requirement for applications such as high-quality inks and coatings. Grafting polymerization is an effective technique to achieve this, and vinylbenzoate derivatives are suitable monomers for this purpose.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound, typically after hydrolysis to its carboxylate form (4-vinylbenzoate or vba), serves as a valuable organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are noted for their crystalline, porous structures and potential in various technological fields.

Integration as Organic Linkers and Inorganic Nodes (e.g., Cu(II) Paddle-Wheel Complexes)

The 4-vinylbenzoate ligand has been successfully used to synthesize novel copper(II)-based coordination complexes. osti.govresearchgate.net A prominent example is a Cu(II) paddle-wheel-like complex, which can serve as an inorganic node for designing larger MOF materials. osti.govresearchgate.net In the crystal structure of this complex, with the formula [Cu₂(µ-vba)₄(CH₃CN)₂], two copper metal centers are bridged by four 4-vinylbenzoate ligands.

X-ray crystal diffraction analysis reveals that each copper ion is pentacoordinated, binding to four oxygen atoms from the carboxylate groups of the 4-vinylbenzoate ligands in the equatorial positions and one acetonitrile (B52724) solvent molecule at the axial position. osti.govresearchgate.net This arrangement results in a square-based pyramidal geometry around each copper ion. osti.gov The distance between the two copper ions within the paddle-wheel unit is approximately 2.640(9) Å. osti.gov These dimeric paddle-wheel units are fundamental building blocks in the construction of more complex porous frameworks. researchgate.netavantorsciences.com

ParameterValueReference
Complex Formula [Cu₂(µ-vba)₄(CH₃CN)₂]
Metal Center Copper (II) osti.govresearchgate.net
Coordination Geometry Square-based pyramidal osti.gov
Cu-Cu Distance 2.640(9) Å osti.gov
Axial Ligand Acetonitrile (CH₃CN) osti.govresearchgate.net

Role in the Construction of Diverse Coordination Polymer Architectures

The specific geometry of the organic linker and the coordination preference of the metal ion dictate the final architecture of a coordination polymer. In the case of the Cu(II) paddle-wheel complex with 4-vinylbenzoate, the individual complex units self-assemble into a two-dimensional (2D) herringbone architecture. This structure features several square channels that are formed through the arrangement of the 4-vinylbenzoate ligands, demonstrating how the shape and functionality of the linker can be used to create porous materials. The vinyl groups on the benzoate linker also offer potential for post-synthetic modification, allowing for further functionalization of the framework.

Catalytic Activity of MOF-Based Materials

This lability and the availability of open Cu²⁺ coordination sites are key features that suggest potential for catalytic applications. osti.govresearchgate.net While specific catalytic studies on this particular complex have not been detailed, MOFs with similar open metal sites are widely investigated for their activity in various chemical reactions, including oxidation and hydrogenation. The porous nature of the framework can also impart size-selective catalytic properties.

Investigation of Gas Sorption and Separation Properties

The porosity and tunable pore chemistry of MOFs make them excellent candidates for gas sorption and separation applications. The performance of a MOF in this area is influenced by factors such as its surface area, pore size, and the chemical functionality of its linkers.

For the Cu(II)-4-vinylbenzoate complex, magnetic susceptibility studies have revealed a peak in the 50–100 K range, which has been associated with a potential for oxygen absorption. osti.govresearchgate.net This finding suggests that the material may interact with gas molecules, a foundational property for gas storage and separation. The ability of MOFs to selectively adsorb certain gases over others is the basis for their use in separating gas mixtures, such as CO₂/N₂ or CO₂/CH₄. The precise tuning of the pore environment by choosing specific linkers, like 4-vinylbenzoate, is a key strategy in designing MOFs for targeted gas separation tasks.

Organic Electronics and Optoelectronic Devices

Polymers derived from this compound are being explored for their utility in organic electronics and optoelectronic devices. The specific chemical structure of the monomer allows for the creation of polymers with tailored electronic and photophysical properties.

Research has shown that this compound can be used in the synthesis of specialized vinyl monomers, such as those for bis-crowned malachite green leuconitrile. researchgate.net Copolymers incorporating these monomers exhibit photochromism and have potential applications in the field of photoresponsive ionic conduction. researchgate.net Additionally, copolymers formed by reacting this compound with monomers like (4-trimethylsilyl)styrene can be chemically oxidized. researchgate.net This process can generate polyradicals that possess good membrane-forming abilities, which is a desirable characteristic for materials used in electronic components like sensors or separation membranes. researchgate.net Furthermore, the closely related polymer, poly(4-vinylbenzoic acid), has been investigated as a novel binder for silicon-graphite composite anodes in lithium-ion batteries, demonstrating improved cycling performance compared to conventional binders.

Q & A

Q. What are the standard synthetic protocols for preparing methyl 4-vinylbenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 4-vinylbenzoic acid with methanol under acid catalysis. Advanced protocols include continuous-flow photo-oxidative cleavage of styrene derivatives, as demonstrated in anaerobic oxidative cleavage reactions. Key optimization parameters include solvent selection (e.g., pet ether:ethyl acetate mixtures for column chromatography), reaction temperature, and catalyst loading. For example, silica gel chromatography (100–200 mesh) with a 95:05 pet ether:ethyl acetate eluent achieves 72–74% yields . NMR data (δ 7.97–8.21 ppm for aromatic protons) and 13C signals (e.g., 166.06 ppm for the ester carbonyl) are critical for verifying purity .

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

1H and 13C NMR are primary tools for structural confirmation. Discrepancies in spectral data (e.g., shifts due to solvent effects or impurities) require cross-validation with high-resolution mass spectrometry (HRMS) or IR spectroscopy. For instance, the vinyl proton signal at δ 4.65 ppm (1H NMR) must align with literature values . Contradictions may arise from incomplete purification; repeating chromatography or using alternative solvents (e.g., dichloromethane) can improve resolution.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves, eye protection, and fume hoods to avoid skin/eye contact and inhalation. Contaminated clothing must be removed immediately and laundered separately. Engineering controls (e.g., local exhaust ventilation) are mandatory if airborne concentrations exceed thresholds. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can this compound serve as a monomer in polymer chemistry, and what factors influence its copolymerization behavior?

this compound is a precursor for hydrophobic polymers like poly(this compound) (PMeVBA), used in stimuli-responsive materials. Copolymerization with ionic monomers (e.g., sodium 4-styrenesulfonate) via RAFT polymerization produces pH-responsive block copolymers. Key factors include monomer feed ratio, initiator selection, and reaction medium (aqueous vs. organic). Dynamic light scattering (DLS) confirms micelle formation (hydrodynamic diameters: 18–38 nm) .

Q. What role does this compound play in catalytic systems or drug delivery applications?

The vinyl group enables functionalization for metal-organic frameworks (MOFs) or click chemistry. In drug delivery, its derivatives form amphiphilic copolymers that self-assemble into micelles for targeted payload release. For example, copolymers with Pluronic® F87 enhance solubility of hydrophobic drugs. Catalytic applications include serving as a ligand in transition-metal complexes for asymmetric synthesis .

Q. How can researchers address contradictions in reported reaction yields or product purity across studies?

Systematic analysis of reaction parameters (e.g., catalyst type, solvent polarity) is essential. For instance, yields of 72% vs. 74% in similar protocols may stem from minor variations in column chromatography eluent ratios or silica gel mesh size . Reproducibility tests under controlled conditions (temperature, humidity) and quantitative NMR can isolate variables.

Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?

Continuous-flow reactors improve scalability and safety by minimizing intermediate isolation steps. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. For large-scale purification, simulated moving bed (SMB) chromatography outperforms traditional column methods .

Methodological Considerations

  • Data Validation : Cross-check NMR assignments with computational tools (e.g., DFT calculations) to resolve ambiguities .
  • Polymer Characterization : Use gel permeation chromatography (GPC) for molecular weight distribution and differential scanning calorimetry (DSC) for thermal stability analysis .
  • Controlled Release Studies : Employ dialysis membranes to assess drug release kinetics from copolymer micelles under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-vinylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-vinylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.